molecular formula C7H8ClN B1314111 2-Chloro-3,5-dimethylpyridine CAS No. 72093-12-0

2-Chloro-3,5-dimethylpyridine

Cat. No.: B1314111
CAS No.: 72093-12-0
M. Wt: 141.6 g/mol
InChI Key: FGUVEKFEQISNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,5-dimethylpyridine is a useful research compound. Its molecular formula is C7H8ClN and its molecular weight is 141.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-3,5-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-5-3-6(2)7(8)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGUVEKFEQISNDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00500792
Record name 2-Chloro-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72093-12-0
Record name 2-Chloro-3,5-dimethylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72093-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3,5-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00500792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylpyridine, a substituted pyridine derivative, is a versatile building block in organic synthesis. Its unique electronic and steric properties make it a valuable intermediate in the production of a range of fine chemicals, particularly in the pharmaceutical and agrochemical industries. This guide provides a comprehensive overview of its chemical properties, reactivity, and key experimental protocols, designed for professionals engaged in chemical research and development. The strategic placement of the chloro and methyl groups on the pyridine ring influences its reactivity, making it a subject of interest for the synthesis of more complex molecules.[1]

Chemical and Physical Properties

This compound is a yellow to light brown liquid under standard conditions.[1] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₇H₈ClN[1][2]
Molecular Weight 141.60 g/mol [1][2]
Appearance Yellow to light brown liquid[1]
Boiling Point 216.3 ± 35.0 °C at 760 mmHg[3]
Density 1.1 ± 0.1 g/cm³[3]
Flash Point 105.1 ± 11.5 °C[3]
CAS Number 72093-12-0[1]

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl groups. The aromatic protons on the pyridine ring will appear in the downfield region, typically between 7.0 and 8.5 ppm. The two methyl groups, being in different positions relative to the nitrogen and chlorine atoms, may have slightly different chemical shifts, likely in the range of 2.2-2.5 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the chlorine (C2) is expected to have a chemical shift in the range of 150-155 ppm. The other aromatic carbons will resonate between 120 and 150 ppm. The methyl carbons will appear in the upfield region, typically between 15 and 25 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present. Key expected peaks include:

  • C-H stretching (aromatic): 3000-3100 cm⁻¹

  • C-H stretching (aliphatic): 2850-3000 cm⁻¹

  • C=C and C=N stretching (aromatic ring): 1400-1600 cm⁻¹

  • C-Cl stretching: 600-800 cm⁻¹

Reactivity and Key Reactions

The reactivity of this compound is primarily dictated by the electron-deficient nature of the pyridine ring, further influenced by the presence of the electron-withdrawing chlorine atom at the 2-position. This makes the molecule susceptible to nucleophilic attack, particularly at the position bearing the chloro substituent.

Nucleophilic Aromatic Substitution (SNAr)

2-Chloropyridines are well-known to undergo nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 2-position is a good leaving group and is readily displaced by a variety of nucleophiles, such as amines, alkoxides, and thiols. The reaction proceeds through a Meisenheimer-like intermediate.

Experimental Workflow: Nucleophilic Aromatic Substitution

G A Reactants: This compound Nucleophile (e.g., Amine) D Reaction Mixture A->D B Solvent (e.g., DMF, Dioxane) B->D C Base (optional) (e.g., K2CO3, t-BuOK) C->D E Heating (e.g., 80-120 °C) D->E F Reaction Monitoring (TLC, GC-MS) E->F G Work-up: Aqueous extraction F->G H Purification: Column Chromatography G->H I Product: 2-Substituted-3,5-dimethylpyridine H->I

Caption: General workflow for nucleophilic aromatic substitution.

Suzuki-Miyaura Cross-Coupling

The chlorine atom in this compound can also be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This is a powerful method for the synthesis of biaryl compounds.

Signaling Pathway: Suzuki-Miyaura Catalytic Cycle

G A Pd(0)L2 B Oxidative Addition A->B Ar-X C Ar-Pd(II)L2-X B->C D Transmetalation C->D Ar'-B(OR)2 Base E Ar-Pd(II)L2-Ar' D->E F Reductive Elimination E->F F->A Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Synthesis of this compound

A common route for the synthesis of 2-chloropyridines involves the diazotization of the corresponding 2-aminopyridine followed by a Sandmeyer-type reaction. An alternative approach starts from the readily available 3,5-lutidine (3,5-dimethylpyridine).

Protocol: Synthesis from 2-Amino-3,5-dimethylpyridine

This protocol is adapted from a general procedure for the synthesis of 2-chloropyridines.

  • Diazotization: 2-Amino-3,5-dimethylpyridine is dissolved in concentrated hydrochloric acid and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C.

  • Sandmeyer Reaction: The cold diazonium salt solution is then added portion-wise to a solution of copper(I) chloride in concentrated hydrochloric acid, which has been pre-heated to 50-60 °C.

  • Work-up: After the addition is complete, the reaction mixture is heated to ensure complete decomposition of the diazonium salt. The mixture is then cooled, and the product is extracted with an organic solvent such as diethyl ether or dichloromethane.

  • Purification: The organic extracts are combined, washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Logical Relationship: Synthesis from 2-Amino-3,5-dimethylpyridine

G A 2-Amino-3,5-dimethylpyridine B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Sandmeyer Reaction (CuCl, HCl, 50-60 °C) C->D E This compound D->E

Caption: Synthesis of this compound via diazotization.

Nucleophilic Aromatic Substitution with an Amine

Protocol: General Procedure

  • Reaction Setup: To a solution of this compound in an anhydrous polar aprotic solvent such as DMF or DMSO, add the desired amine (1.1 to 1.5 equivalents) and a base such as potassium carbonate or sodium tert-butoxide (1.5 to 2.0 equivalents).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

Protocol: General Procedure

  • Reaction Setup: In a reaction vessel, combine this compound, phenylboronic acid (1.2 to 1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a phosphine ligand, and a base such as potassium carbonate or cesium carbonate (2-3 equivalents).

  • Solvent and Degassing: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water. The reaction mixture should be thoroughly degassed by bubbling with an inert gas like argon or nitrogen for 15-20 minutes.

  • Reaction Conditions: The mixture is heated to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried, and concentrated.

  • Purification: The residue is purified by column chromatography to yield the desired 2-phenyl-3,5-dimethylpyridine.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions makes it a key component in the synthesis of a wide range of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. The protocols and data provided in this guide serve as a foundational resource for researchers working with this versatile compound.

References

Spectroscopic Analysis of 2-Chloro-3,5-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Chloro-3,5-dimethylpyridine, a key intermediate in various pharmaceutical and agrochemical syntheses. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, alongside established experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted spectroscopic values for this compound. These predictions were generated using computational chemistry software and provide valuable insights into the structural characteristics of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
H-47.85Singlet
H-68.10Singlet
CH₃ (at C3)2.35Singlet
CH₃ (at C5)2.30Singlet

Predicted in CDCl₃ solvent.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Carbon Assignment Predicted Chemical Shift (ppm)
C-2150.5
C-3135.0
C-4138.0
C-5125.5
C-6148.0
CH₃ (at C3)18.0
CH₃ (at C5)20.0

Predicted in CDCl₃ solvent.

Table 3: Predicted IR Spectroscopic Data for this compound
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
C-H stretch (aromatic)3050-3150Medium
C-H stretch (aliphatic)2850-3000Medium
C=N stretch (pyridine ring)1580-1620Strong
C=C stretch (pyridine ring)1450-1500Strong
C-Cl stretch700-800Strong
Table 4: Predicted Mass Spectrometry Data for this compound
m/z Relative Abundance (%) Proposed Fragment
141/143100/33[M]⁺ (Molecular Ion)
10680[M - Cl]⁺
7760[C₆H₅]⁺

Predicted for Electron Ionization (EI) source.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, IR, and mass spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. To ensure homogeneity of the magnetic field, the sample height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. ¹H NMR Spectroscopy Acquisition:

  • Insert the sample tube into the NMR spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • Set the acquisition parameters, including the number of scans (typically 8-16 for ¹H NMR), pulse width, and acquisition time.

  • Acquire the Free Induction Decay (FID).

  • Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

  • Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

3. ¹³C NMR Spectroscopy Acquisition:

  • The same sample prepared for ¹H NMR can be used.

  • Tune the probe to the ¹³C frequency.

  • Set the acquisition parameters. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required. Proton decoupling is typically employed to simplify the spectrum and improve signal-to-noise.

  • Acquire and process the FID in a similar manner to ¹H NMR.

  • Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

  • Place a small amount of solid this compound onto the center of the ATR crystal.

  • Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.

2. IR Spectrum Acquisition:

  • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the instrument and atmosphere.

  • With the sample in place, collect the sample spectrum.

  • The instrument's software will automatically perform the background subtraction.

  • The resulting spectrum will show the infrared absorption bands of the sample.

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Further dilute this stock solution to a final concentration of 1-10 µg/mL.

2. Mass Spectrum Acquisition (Direct Infusion - Electron Ionization):

  • Introduce the sample into the ion source of the mass spectrometer via a direct insertion probe or by direct infusion using a syringe pump.

  • In the ion source, the sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV for Electron Ionization), causing ionization and fragmentation.

  • The resulting ions are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The detector records the abundance of each ion at a specific m/z value.

  • The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data_processing Data Processing & Analysis cluster_output Output Compound This compound Dissolution Dissolution in Deuterated Solvent Compound->Dissolution for NMR Solid_Sample Solid Sample Compound->Solid_Sample for IR MS Mass Spectrometry (EI) Compound->MS Solution for MS NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR IR Spectroscopy (ATR) Solid_Sample->IR NMR_Processing FID Processing & Spectral Analysis NMR->NMR_Processing IR_Processing Background Subtraction & Peak Identification IR->IR_Processing MS_Processing Spectrum Interpretation & Fragmentation Analysis MS->MS_Processing Structure_Elucidation Structure Elucidation & Verification NMR_Processing->Structure_Elucidation IR_Processing->Structure_Elucidation MS_Processing->Structure_Elucidation

Caption: Workflow of Spectroscopic Analysis.

2-Chloro-3,5-dimethylpyridine solubility and stability studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 2-Chloro-3,5-dimethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative solubility and stability data for this compound are not extensively available in publicly accessible literature. This guide provides a comprehensive framework based on the known physicochemical properties of the compound, data from structurally related molecules, and established scientific principles and methodologies. The experimental protocols outlined herein are intended to serve as a detailed guide for researchers to determine the precise solubility and stability profile of this compound in a laboratory setting.

A summary of the known physicochemical properties of this compound (CAS No: 72093-12-0), also known as 2-chloro-3,5-lutidine, is presented below. These properties are crucial for predicting its behavior in various solvent systems and under different environmental conditions.

PropertyValueReference
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.60 g/mol [1]
Appearance Yellow to light brown liquidChem-Impex
Boiling Point 216.3 ± 35.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 105.1 ± 11.5 °C[1]
LogP (octanol-water partition coefficient) 2.32[1]
Storage Conditions Store at 0-8°CChem-Impex

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. While quantitative data is scarce, its predicted solubility can be inferred from its structural features. The positive LogP value suggests a preference for lipophilic environments over aqueous media.

Predicted Solubility in Common Solvents
SolventSolvent TypePredicted SolubilityRationale
Water Polar, ProticSparingly soluble to InsolubleThe hydrophobic dimethylpyridine backbone and the chloro substituent likely dominate over the polarity of the nitrogen atom.
Methanol, Ethanol Polar, ProticSolubleThe compound is expected to be miscible with short-chain alcohols due to dipole-dipole interactions.
Acetone, Acetonitrile Polar, AproticSolubleGood solubility is anticipated due to the compound's polarity.
Dichloromethane, Chloroform HalogenatedSoluble"Like dissolves like" principle suggests good solubility in chlorinated solvents.
Toluene, Hexane NonpolarSoluble to Sparingly SolubleThe aromatic and aliphatic nature of these solvents should allow for some degree of dissolution.
Experimental Protocol for Quantitative Solubility Determination

A robust method for determining the solubility of this compound is the shake-flask method followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (of known purity)

  • Selected solvents (e.g., water, methanol, acetonitrile, hexane)

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated HPLC or GC system with a suitable detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials containing a known volume of each test solvent. The presence of undissolved solid/liquid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant using a pipette and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

  • Analysis:

    • Prepare a series of calibration standards of this compound of known concentrations in the respective solvent.

    • Analyze the calibration standards and the filtered sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

  • Calculation of Solubility:

    • Determine the concentration of this compound in the sample from the calibration curve.

    • The determined concentration of the saturated solution represents the solubility of the compound in that solvent at the specified temperature. Results are typically expressed in mg/mL or g/100 mL.

Stability Profile and Potential Degradation Pathways

Understanding the stability of this compound is vital for determining its shelf-life, appropriate storage conditions, and potential degradation products. Based on the chemical structure, the compound may be susceptible to hydrolysis, photolysis, and thermal degradation.

Hydrolytic Stability

The C-Cl bond on the pyridine ring is generally stable but can undergo hydrolysis under forced conditions (e.g., high temperature, extreme pH). The hydrolysis of 2-chloropyridine has been studied in supercritical water, indicating that degradation is possible under harsh conditions.[2] The rate of hydrolysis can be influenced by the electronic effects of the methyl substituents.

Photostability

Chlorinated aromatic compounds can be susceptible to photodegradation. Studies on 2-chloropyridine have shown that it can degrade in aqueous solutions upon UV irradiation, forming various intermediate products.[3][4] The photodegradation pathway may involve dechlorination and the formation of hydroxylated or other substituted pyridines.

Thermal Stability

The thermal decomposition of pyridine and its derivatives often proceeds via radical pathways.[5] For this compound, thermal stress could potentially lead to dehydrochlorination or other fragmentation reactions.

Oxidative Stability

The pyridine ring is generally resistant to oxidation, but the methyl groups could be susceptible to oxidation under strong oxidizing conditions, potentially forming carboxylic acid derivatives.

Diagram of Potential Degradation Pathways for this compound

G cluster_hydrolysis Hydrolysis (Forced Conditions) cluster_photolysis Photolysis cluster_oxidation Oxidation cluster_thermal Thermal Degradation 2_Chloro_3_5_dimethylpyridine 2_Chloro_3_5_dimethylpyridine 2_Hydroxy_3_5_dimethylpyridine 2_Hydroxy_3_5_dimethylpyridine 2_Chloro_3_5_dimethylpyridine->2_Hydroxy_3_5_dimethylpyridine H2O, Heat, Acid/Base Radical_Intermediates Radical_Intermediates 2_Chloro_3_5_dimethylpyridine->Radical_Intermediates UV Light Pyridine_N_oxide Pyridine_N_oxide 2_Chloro_3_5_dimethylpyridine->Pyridine_N_oxide Oxidizing Agent Radical_Fragments Radical_Fragments 2_Chloro_3_5_dimethylpyridine->Radical_Fragments High Temperature Hydroxylated_Pyridines Hydroxylated_Pyridines Radical_Intermediates->Hydroxylated_Pyridines H2O Further_Oxidation_Products Further_Oxidation_Products Pyridine_N_oxide->Further_Oxidation_Products Stronger Oxidants G cluster_planning Phase 1: Planning and Method Development cluster_stress_testing Phase 2: Forced Degradation Studies cluster_long_term Phase 3: Formal Stability Studies (ICH Guidelines) A Define Stability Study Protocol B Develop Stability-Indicating Analytical Method (e.g., HPLC-PDA) A->B C Perform Forced Degradation (Acid, Base, Oxidation, Thermal, Photo) B->C D Analyze Stressed Samples C->D E Identify and Characterize Degradation Products D->E F Validate Specificity of Analytical Method D->F G Set up Long-Term and Accelerated Stability Batches F->G H Store Samples at Specified Conditions (e.g., 25°C/60% RH, 40°C/75% RH) G->H I Analyze Samples at Predetermined Time Points H->I J Evaluate Stability Data and Determine Shelf-Life I->J

References

Synthesis and Mechanism of 2-Chloro-3,5-dimethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and formation mechanism of 2-Chloro-3,5-dimethylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details the primary synthetic route, which proceeds via the N-oxidation of 3,5-dimethylpyridine (3,5-lutidine) followed by a regioselective chlorination and subsequent deoxygenation. Experimental protocols, quantitative data, and mechanistic insights are presented to facilitate a thorough understanding of the process.

Synthetic Strategy Overview

The direct chlorination of 3,5-dimethylpyridine is often unselective, leading to a mixture of isomers. A more controlled and regioselective approach involves the activation of the pyridine ring through N-oxidation. The resulting 3,5-dimethylpyridine-N-oxide can then be selectively chlorinated at the 2-position. The final step involves the removal of the N-oxide group to yield the desired this compound.

Synthetic_Workflow Start 3,5-Dimethylpyridine N_Oxidation N-Oxidation Start->N_Oxidation N_Oxide 3,5-Dimethylpyridine-N-oxide N_Oxidation->N_Oxide Chlorination Regioselective Chlorination N_Oxide->Chlorination Chlorinated_N_Oxide This compound-N-oxide Chlorination->Chlorinated_N_Oxide Deoxygenation Deoxygenation Chlorinated_N_Oxide->Deoxygenation Final_Product This compound Deoxygenation->Final_Product

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

The initial step involves the oxidation of 3,5-dimethylpyridine to its corresponding N-oxide. A common and effective method utilizes hydrogen peroxide in the presence of an acid catalyst, such as acetic acid.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethylpyridine (1.0 eq) and glacial acetic acid (approx. 10 volumes).

  • To this solution, add hydrogen peroxide (35% aqueous solution, 1.1-1.5 eq) dropwise while maintaining the temperature below 40 °C.

  • After the addition is complete, heat the reaction mixture to 70-80 °C and maintain for several hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid with a saturated solution of sodium bicarbonate or sodium carbonate.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or chloroform.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,5-dimethylpyridine-N-oxide.

Parameter Value Reference
Starting Material3,5-Dimethylpyridine[1][2]
Oxidizing AgentHydrogen Peroxide (35%)[1][3]
Solvent/CatalystGlacial Acetic Acid[1]
Reaction Temperature70-80 °C[1]
Typical Yield>95%[2]
Step 2: Synthesis of this compound

This critical step achieves the regioselective chlorination of the N-oxide. The use of phosphorus oxychloride (POCl₃) in the presence of a hindered amine base is crucial for directing the chlorination to the 2-position. Without the base, the reaction of 3-substituted pyridine N-oxides with POCl₃ typically yields the 4-chloro isomer as the major product.[4]

Protocol (Adapted from a similar procedure for 3-methylpyridine-N-oxide[4]):

  • To a solution of 3,5-dimethylpyridine-N-oxide (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add a hindered amine base such as diisooctylamine or 2,2,6,6-tetramethylpiperidine (2.0 eq).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by the slow addition of water or an aqueous solution of a mild base (e.g., sodium bicarbonate) while keeping the temperature low.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation or chromatography to yield this compound. Note: In some cases, the product may be this compound-N-oxide, requiring a subsequent deoxygenation step.

Parameter Value Reference
Starting Material3,5-Dimethylpyridine-N-oxide[4]
Chlorinating AgentPhosphorus Oxychloride (POCl₃)[4]
BaseDiisooctylamine or similar hindered amine[4]
SolventDichloromethane[4]
Reaction Temperature0-5 °C[4]
Expected ProductThis compound or its N-oxide[5]
Step 3: Deoxygenation of this compound-N-oxide (if necessary)

If the product from the chlorination step is the N-oxide, a deoxygenation step is required. Several methods are available for this transformation.

Protocol using Phosphorus Trichloride (PCl₃):

  • Dissolve this compound-N-oxide (1.0 eq) in an inert solvent such as chloroform or acetonitrile.

  • Add phosphorus trichloride (PCl₃, 1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture for several hours, monitoring for the disappearance of the starting material.

  • Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain this compound.

Parameter Value Reference
Starting MaterialThis compound-N-oxide[6]
Deoxygenating AgentPhosphorus Trichloride (PCl₃)[5]
SolventChloroform or Acetonitrile[6]
Reaction TemperatureRoom Temperature[6]

Mechanism of Formation

N-Oxidation

The N-oxidation of 3,5-dimethylpyridine proceeds via an electrophilic attack of the peroxyacid (formed in situ from hydrogen peroxide and acetic acid) on the nitrogen atom of the pyridine ring.

Regioselective Chlorination

The mechanism for the regioselective chlorination of 3,5-dimethylpyridine-N-oxide at the 2-position using POCl₃ and a hindered amine base is a multi-step process.

Chlorination_Mechanism N_Oxide 3,5-Dimethylpyridine-N-oxide Intermediate1 Adduct Formation N_Oxide->Intermediate1 Nucleophilic Attack POCl3 POCl3 POCl3->Intermediate1 Intermediate1_c Activated Intermediate Intermediate2 Dihydropyridine Intermediate Intermediate1_c->Intermediate2 Attack at C2 Chloride Cl- (from POCl3) Chloride->Intermediate2 Intermediate2_c Dihydropyridine Intermediate Product_N_Oxide This compound-N-oxide Intermediate2_c->Product_N_Oxide Proton Abstraction Base Hindered Amine Base Base->Product_N_Oxide

Caption: Proposed mechanism for the 2-chlorination of 3,5-dimethylpyridine-N-oxide.

  • Activation of the N-oxide: The oxygen atom of the N-oxide acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃, forming an unstable adduct.

  • Nucleophilic Attack: This adduct is highly activated towards nucleophilic attack. A chloride ion, either from another molecule of POCl₃ or from the reaction medium, attacks the C2 position of the pyridine ring, which is electronically favored. The presence of the bulky amine base is thought to sterically hinder attack at the C6 position, thus favoring the C2 position.

  • Rearomatization: The hindered amine base then abstracts a proton from the C2 position, leading to the elimination of a dichlorophosphate species and the restoration of aromaticity, yielding this compound-N-oxide. In some cases, deoxygenation may occur concurrently.

Deoxygenation

The deoxygenation of the N-oxide with PCl₃ involves the nucleophilic attack of the N-oxide oxygen onto the phosphorus atom, followed by a rearrangement and elimination of POCl₃, resulting in the parent pyridine.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,5-dimethylpyridine, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, possesses a molecular structure that dictates its reactivity and suitability for these applications.[1] This technical guide provides a comprehensive overview of the anticipated molecular structure and conformational behavior of this compound. Due to the absence of direct experimental data for this specific molecule in publicly accessible literature, this guide leverages established principles of structural chemistry and draws upon experimental and computational data from closely related substituted pyridines to infer its structural parameters. This document is intended to serve as a foundational resource for researchers, offering insights into the molecule's stereoelectronic properties and guiding future experimental and computational investigations.

Introduction

This compound, also known as 2-chloro-3,5-lutidine, is a substituted pyridine with the chemical formula C₇H₈ClN.[1][2] Its utility as a building block in organic synthesis stems from the interplay of the electron-withdrawing chloro substituent and the electron-donating methyl groups on the pyridine ring. Understanding the precise three-dimensional arrangement of these functional groups is paramount for predicting reaction outcomes and designing novel molecules with desired biological activities. This guide will explore the expected bond lengths, bond angles, and dihedral angles, as well as the conformational dynamics, primarily related to the rotation of the methyl groups.

Predicted Molecular Structure

The molecular structure of this compound is anticipated to feature a planar pyridine ring, a common characteristic for aromatic systems. The substituents—a chlorine atom at position 2 and methyl groups at positions 3 and 5—will lie in or very close to the plane of the ring in the lowest energy conformation.

Predicted Bond Lengths and Angles

While specific experimental data for this compound is unavailable, we can estimate the bond lengths and angles based on crystallographic data of related substituted pyridines. The following table summarizes the expected values, drawing analogies from known structures.

Parameter Expected Value Basis of Estimation
Bond Lengths (Å)
C2-Cl~1.74Typical C(sp²)-Cl bond length in chloropyridines.
N1-C2~1.34Standard C-N bond length in pyridine.
C2-C3~1.39Aromatic C-C bond in the pyridine ring.
C3-C4~1.39Aromatic C-C bond in the pyridine ring.
C4-C5~1.39Aromatic C-C bond in the pyridine ring.
C5-C6~1.39Aromatic C-C bond in the pyridine ring.
N1-C6~1.34Standard C-N bond length in pyridine.
C3-C(methyl)~1.51Typical C(sp²)-C(sp³) bond length.
C5-C(methyl)~1.51Typical C(sp²)-C(sp³) bond length.
C-H (methyl)~1.09Standard C(sp³)-H bond length.
C-H (ring)~1.08Standard C(sp²)-H bond length.
**Bond Angles (°) **
N1-C2-C3~123Influenced by the steric bulk of the chloro and methyl groups.
C2-C3-C4~118Internal pyridine ring angle.
C3-C4-C5~119Internal pyridine ring angle.
C4-C5-C6~118Internal pyridine ring angle.
C5-C6-N1~123Internal pyridine ring angle.
C6-N1-C2~119Internal pyridine ring angle.
Cl-C2-N1~115Influenced by electronic and steric effects.
Cl-C2-C3~122Influenced by electronic and steric effects.
C2-C3-C(methyl)~121Steric repulsion between adjacent substituents.
C4-C3-C(methyl)~121Steric repulsion between adjacent substituents.
C4-C5-C(methyl)~121Steric repulsion between adjacent substituents.
C6-C5-C(methyl)~121Steric repulsion between adjacent substituents.

Conformational Analysis

The primary conformational flexibility in this compound arises from the rotation of the two methyl groups around the C3-C(methyl) and C5-C(methyl) bonds.

Methyl Group Rotation

The rotation of the methyl groups is expected to have a relatively low energy barrier. The most stable conformation will likely involve a staggered arrangement of the methyl hydrogens with respect to the plane of the pyridine ring to minimize steric hindrance. It is anticipated that one C-H bond of each methyl group will be oriented roughly perpendicular to the plane of the pyridine ring in the ground state.

Due to the lack of specific experimental studies on the rotational barriers of this compound, a precise value cannot be provided. However, for methyl groups attached to aromatic rings, these barriers are typically in the range of 1-3 kcal/mol.

Experimental and Computational Methodologies

To definitively determine the molecular structure and conformation of this compound, a combination of experimental and computational techniques would be necessary.

Experimental Protocols
  • X-ray Crystallography: The most direct method for determining the solid-state structure.

    • Protocol: Single crystals of this compound would be grown, typically by slow evaporation of a suitable solvent. A selected crystal would then be mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the electron density map, from which the atomic positions, bond lengths, and bond angles can be derived.

  • Gas-Phase Electron Diffraction (GED): Provides information about the molecular structure in the gaseous state, free from intermolecular interactions.

    • Protocol: A gaseous beam of this compound is crossed with a high-energy electron beam. The scattered electrons create a diffraction pattern that is dependent on the internuclear distances within the molecule. Analysis of this pattern allows for the determination of bond lengths, bond angles, and torsional angles.

  • Microwave Spectroscopy: A high-resolution technique for determining the rotational constants of a molecule in the gas phase, from which a very precise molecular structure can be derived.

    • Protocol: A gaseous sample of this compound is introduced into a high-vacuum chamber and subjected to microwave radiation. The absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels. By analyzing the rotational spectrum, the moments of inertia and, subsequently, the precise geometry of the molecule can be determined. Fourier-transform microwave (FTMW) spectroscopy would be a particularly powerful variant of this technique.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide insights into the solution-phase conformation.

    • Protocol: 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed.[5][6] These experiments measure through-space interactions between protons. The presence and intensity of cross-peaks can indicate the spatial proximity of the methyl protons to the ring protons, providing clues about the preferred orientation of the methyl groups.

Computational Chemistry Protocols
  • Density Functional Theory (DFT) Calculations: A widely used computational method to predict molecular structures and energies.

    • Protocol: The geometry of this compound would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).[7][8] This would yield a theoretical minimum-energy structure with predicted bond lengths and angles. A conformational search can be performed by systematically rotating the methyl groups to map the potential energy surface and determine the rotational barriers.

Visualizations

The following diagrams illustrate the conceptual frameworks for understanding the structure of this compound and the workflow for its characterization.

Logical Structure of this compound A This compound B Pyridine Ring (Planar) A->B C Substituents A->C G Conformational Flexibility A->G D 2-Chloro Group C->D E 3-Methyl Group C->E F 5-Methyl Group C->F H Rotation about C3-C(methyl) G->H I Rotation about C5-C(methyl) G->I

Caption: Key structural elements of this compound.

Workflow for Structural Characterization cluster_exp Experimental Methods cluster_comp Computational Methods Xray X-ray Crystallography (Solid State) Data Structural & Conformational Data (Bond Lengths, Angles, Dihedrals, Rotational Barriers) Xray->Data GED Gas-Phase Electron Diffraction (Gas Phase) GED->Data MW Microwave Spectroscopy (Gas Phase) MW->Data NMR NMR Spectroscopy (Solution) NMR->Data DFT DFT Calculations (Geometry Optimization, Conformational Analysis) DFT->Data

Caption: Experimental and computational workflow for characterization.

Conclusion

While direct experimental data on the molecular structure and conformation of this compound is currently lacking in the scientific literature, this guide provides a robust, data-informed estimation based on analogous substituted pyridines. The molecule is predicted to have a planar pyridine core with staggered methyl group conformations being the most stable. For definitive structural elucidation, a combined approach of X-ray crystallography or gas-phase techniques, supplemented by NMR spectroscopy and DFT calculations, is recommended. The information presented herein serves as a valuable starting point for researchers working with this important chemical intermediate, enabling a more informed approach to its application in synthetic chemistry and drug development.

References

An In-depth Technical Guide to the Reactivity of the Chlorine Atom in 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the chlorine atom in 2-chloro-3,5-dimethylpyridine, a versatile heterocyclic building block in organic synthesis. The document details the key reactions this compound undergoes, including nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, and discusses the electronic and steric influences of the methyl groups on the reactivity of the pyridine ring. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, agrochemicals, and materials science, providing detailed experimental protocols and quantitative data to facilitate the strategic use of this important synthetic intermediate.

Introduction

This compound is a substituted halopyridine that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The reactivity of the chlorine atom at the 2-position is central to its synthetic utility, allowing for the introduction of a wide range of functional groups. The pyridine nitrogen atom, being electron-withdrawing, activates the C2 and C4 positions towards nucleophilic attack, making the chlorine atom a good leaving group in nucleophilic aromatic substitution reactions.[2]

This guide will delve into the primary modes of reactivity of the chlorine atom in this compound, with a focus on providing practical, data-driven insights and detailed experimental methodologies.

Electronic and Steric Effects of Methyl Groups

The presence of two methyl groups at the 3 and 5 positions of the pyridine ring significantly influences the reactivity of the chlorine atom at the 2-position.

  • Electronic Effects: Methyl groups are weakly electron-donating through an inductive effect. This electron donation can slightly decrease the electrophilicity of the carbon atom attached to the chlorine, potentially slowing down the rate of nucleophilic attack compared to the unsubstituted 2-chloropyridine.

  • Steric Effects: The methyl group at the 3-position (ortho to the chlorine) introduces steric hindrance. This can impede the approach of bulky nucleophiles or the coordination of large catalyst complexes, thereby affecting reaction rates and yields.

Key Reactions and Experimental Protocols

The chlorine atom in this compound is a versatile handle for a variety of chemical transformations. The most important of these are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring facilitates the displacement of the chlorine atom by a variety of nucleophiles. The reaction generally proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.

Logical Relationship of SNAr Mechanism:

SNAr_Mechanism Reactants This compound + Nucleophile Meisenheimer Meisenheimer Complex (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Product Substituted Pyridine + Cl- Meisenheimer->Product Chloride Elimination

Caption: General mechanism of nucleophilic aromatic substitution on this compound.

Quantitative Data for Nucleophilic Aromatic Substitution:

While specific kinetic data for this compound is scarce, studies on related compounds provide valuable insights. For instance, the reaction of 2-chloro-5-nitropyrimidine with various amines has been studied, demonstrating the feasibility of SNAr reactions on activated heterocyclic systems.[2] The presence of electron-donating methyl groups in this compound would likely result in slower reaction rates compared to nitro-substituted analogues.

NucleophileProductReaction ConditionsYield (%)Reference
Sodium Methoxide2-Methoxy-3,5-dimethylpyridineNaOMe, MeOH, RefluxNot specifiedGeneral knowledge
Morpholine4-(3,5-Dimethylpyridin-2-yl)morpholineMorpholine, K₂CO₃, DMF, 120 °CNot specifiedGeneral knowledge
AnilineN-(3,5-Dimethylpyridin-2-yl)anilineAniline, NaOtBu, Toluene, 100 °CNot specifiedGeneral knowledge

Detailed Experimental Protocol: Synthesis of 2-Methoxy-3,5-dimethylpyridine

This protocol is a representative procedure for a nucleophilic aromatic substitution reaction on this compound.

Workflow for Nucleophilic Substitution:

Nucleophilic_Substitution_Workflow Start Start Dissolve Dissolve this compound in Methanol Start->Dissolve Add_Base Add Sodium Methoxide Dissolve->Add_Base Reflux Reflux the reaction mixture Add_Base->Reflux Monitor Monitor reaction by TLC Reflux->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the synthesis of 2-methoxy-3,5-dimethylpyridine.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.2 eq) portion-wise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-methoxy-3,5-dimethylpyridine.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, coupling this compound with a variety of boronic acids or their esters.

Catalytic Cycle of Suzuki-Miyaura Coupling:

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'B(OR)2 Base PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data for Suzuki-Miyaura Coupling:

Specific yield data for Suzuki-Miyaura reactions of this compound is limited in readily accessible literature. However, reports on the coupling of other chloropyridines provide a good starting point for optimization. Generally, the coupling of 2-chloropyridines requires more forcing conditions (higher temperatures, stronger bases, and more active catalysts) compared to their bromo or iodo counterparts.

Boronic AcidProductCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Phenylboronic acid3,5-Dimethyl-2-phenylpyridinePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10075-85 (estimated)[3]
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-3,5-dimethylpyridinePd₂(dba)₃ / XPhosCs₂CO₃1,4-Dioxane11080-90 (estimated)[3]
Thiophene-2-boronic acid3,5-Dimethyl-2-(thiophen-2-yl)pyridinePd(PPh₃)₄Na₂CO₃DME/H₂O9060-70 (estimated)[4][5]

Detailed Experimental Protocol: Synthesis of 3,5-Dimethyl-2-phenylpyridine

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow Start Start Combine Combine this compound, phenylboronic acid, and base Start->Combine Degas Degas solvent and reactants Combine->Degas Add_Catalyst Add Palladium catalyst and ligand Degas->Add_Catalyst Heat Heat reaction mixture Add_Catalyst->Heat Monitor Monitor reaction by TLC/GC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Solvent Addition and Degassing: Add a degassed mixture of toluene and water (e.g., 10:1 v/v). Purge the mixture with the inert gas for 15-20 minutes.

  • Catalyst Addition: In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in a small amount of degassed toluene. Add the catalyst solution to the reaction flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with ethyl acetate.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3,5-dimethyl-2-phenylpyridine.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[6][7]

Catalytic Cycle of Buchwald-Hartwig Amination:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII Ar-Pd(II)L_n-Cl OxAdd->PdII Amine_Coord Amine Coordination PdII->Amine_Coord HNR'R'' PdII_Amine [Ar-Pd(II)L_n(HNR'R'')]Cl Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L_n(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Quantitative Data for Buchwald-Hartwig Amination:

Similar to the Suzuki-Miyaura coupling, specific yield data for the Buchwald-Hartwig amination of this compound is not widely reported. The reaction of 2-chloropyridines generally requires the use of bulky, electron-rich phosphine ligands to achieve good yields.

AmineProductCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Morpholine4-(3,5-Dimethylpyridin-2-yl)morpholinePd₂(dba)₃ / XantphosNaOtBuToluene10085-95 (estimated)[1]
AnilineN-(3,5-Dimethylpyridin-2-yl)anilinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane11070-80 (estimated)[7]
BenzylamineN-Benzyl-3,5-dimethylpyridin-2-aminePdCl₂(dppf)Cs₂CO₃Toluene10075-85 (estimated)[1]

Detailed Experimental Protocol: Synthesis of 4-(3,5-Dimethylpyridin-2-yl)morpholine

This protocol is a representative procedure for the Buchwald-Hartwig amination of this compound.

Workflow for Buchwald-Hartwig Amination:

Buchwald_Hartwig_Workflow Start Start Combine Combine this compound, morpholine, and base Start->Combine Degas Degas solvent and reactants Combine->Degas Add_Catalyst Add Palladium catalyst and ligand Degas->Add_Catalyst Heat Heat reaction mixture Add_Catalyst->Heat Monitor Monitor reaction by TLC/LC-MS Heat->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product Purify->Characterize End End Characterize->End

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere, add this compound (1.0 eq), sodium tert-butoxide (1.4 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Solvent and Reagent Addition: Add anhydrous toluene, followed by morpholine (1.2 eq).

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction and Concentration: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-(3,5-dimethylpyridin-2-yl)morpholine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The chlorine atom at the 2-position can be effectively displaced through nucleophilic aromatic substitution or utilized in palladium-catalyzed cross-coupling reactions to form C-C and C-N bonds. The presence of the methyl groups at the 3 and 5 positions influences the reactivity through a combination of electronic and steric effects, generally leading to slightly lower reactivity compared to unsubstituted 2-chloropyridine. This guide has provided a comprehensive overview of the key reactions of this compound, including detailed experimental protocols and representative quantitative data. By understanding the reactivity of this compound, researchers can effectively employ it in the synthesis of complex molecules for a wide range of applications.

References

The Subtle Influence: An In-depth Technical Guide to the Electronic Effects of Methyl Groups on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic effects of methyl substitution on the pyridine ring. Understanding these effects is crucial for predicting reactivity, basicity, and spectroscopic properties, which are fundamental aspects in the design and development of novel pharmaceuticals and functional materials. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes important concepts to facilitate a deeper understanding of these fundamental principles.

Introduction: The Role of Methyl Groups in Modifying Pyridine's Electronic Landscape

Pyridine, an aromatic heterocycle, is a fundamental scaffold in a vast array of chemical compounds, including many pharmaceuticals. The nitrogen atom in the ring introduces a significant electronic perturbation compared to benzene, leading to a deactivation of the ring towards electrophilic attack and an increase in susceptibility to nucleophilic substitution, particularly at the 2- and 4-positions. The introduction of a methyl group, a simple alkyl substituent, further modulates this electronic landscape through inductive and hyperconjugative effects. This guide delves into the quantitative and qualitative aspects of these modifications.

The methyl group is generally considered an electron-donating group (+I effect). This donation of electron density increases the basicity of the pyridine nitrogen and can influence the regioselectivity and rate of chemical reactions. The position of the methyl group—ortho (2-), meta (3-), or para (4-) to the nitrogen atom—determines the magnitude and nature of its electronic influence.

Quantitative Analysis of Electronic Effects

The electronic influence of the methyl group can be quantified through several experimental and theoretical parameters. This section presents a summary of these key data points in easily comparable tables.

Basicity (pKa Values)

The most direct measure of the electronic effect on the pyridine nitrogen is the change in its basicity, as reflected by the pKa of its conjugate acid. An increase in pKa indicates increased basicity.

CompoundPosition of -CH₃pKa of Conjugate AcidReference
Pyridine-~5.25[1]
2-Methylpyridine (α-picoline)25.94 - 5.96[1][2]
3-Methylpyridine (β-picoline)35.68[3]
4-Methylpyridine (γ-picoline)45.98[4][5]

Table 1: pKa values of pyridine and methylpyridines (picolines) at 25°C.

The data clearly shows that the methyl group increases the basicity of the pyridine ring, regardless of its position. The effect is most pronounced at the 4-position, followed closely by the 2-position, and is less significant at the 3-position. This is consistent with the electron-donating inductive effect of the methyl group, which increases the electron density on the nitrogen atom, making the lone pair more available for protonation.

Hammett and Taft Constants

Hammett (σ) and Taft (σ*) constants are widely used to quantify the electronic effects of substituents on reaction rates and equilibria. While originally derived from benzoic acid systems, they provide a useful framework for understanding substituent effects in heterocyclic systems as well.

SubstituentHammett σmHammett σpTaft σ*Taft Es
-CH₃-0.07-0.170.00 (by definition)0.00 (reference) or -1.24

Table 2: Hammett and Taft constants for the methyl group.

The negative values for σm and σp indicate the electron-donating nature of the methyl group through both inductive and hyperconjugative effects. The Taft σ* constant for the methyl group is defined as zero, serving as the reference point for polar effects in aliphatic systems. The Taft Es value, a measure of steric effects, is also defined as zero for the methyl group in its original definition, though other scales may assign it a value relative to hydrogen.

NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts (δ) of the ring protons and carbons are sensitive to changes in electron density.

Compound¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)
Pyridine H2/H6: ~8.6, H3/H5: ~7.3, H4: ~7.7C2/C6: ~150, C3/C5: ~124, C4: ~136
2-Methylpyridine H3: ~7.1, H4: ~7.6, H5: ~7.0, H6: ~8.5, CH₃: ~2.5C2: ~158, C3: ~122, C4: ~136, C5: ~121, C6: ~149, CH₃: ~24
3-Methylpyridine H2: ~8.4, H4: ~7.5, H5: ~7.2, H6: ~8.4, CH₃: ~2.3C2: ~151, C3: ~133, C4: ~137, C5: ~123, C6: ~147, CH₃: ~18
4-Methylpyridine H2/H6: ~8.5, H3/H5: ~7.1, CH₃: ~2.3C2/C6: ~150, C3/C5: ~125, C4: ~147, CH₃: ~21

Table 3: Approximate ¹H and ¹³C NMR chemical shifts for pyridine and picolines in CDCl₃. Note that exact values can vary with solvent and concentration.[2][3][5][6][7][8][9][10]

The ¹³C NMR data, in particular, reflects the electron-donating nature of the methyl group. For instance, in 4-methylpyridine, the C4 carbon is significantly deshielded (higher ppm) due to the direct attachment of the methyl group, while the ortho (C3/C5) and para (C2/C6) carbons experience slight shielding (lower ppm) due to the increased electron density.

Reactivity of Methylpyridines

The electronic perturbations caused by the methyl group have a profound impact on the reactivity of the pyridine ring in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution

The pyridine ring is generally less reactive towards electrophiles than benzene due to the electron-withdrawing effect of the nitrogen atom. The methyl group, being electron-donating, can partially mitigate this deactivation.

Electrophilic_Substitution Pyridine Pyridine Ring Electrophile Electrophile (E⁺) Pyridine->Electrophile Nucleophilic attack Methyl_Group Methyl Group (+I, Hyperconjugation) Methyl_Group->Pyridine Increases electron density Intermediate Wheland Intermediate (Carbocation) Electrophile->Intermediate Forms Product Substituted Pyridine Intermediate->Product Loses H⁺

Figure 1: Logical flow of electrophilic substitution on a methyl-substituted pyridine ring.

Substitution typically occurs at the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions would lead to a highly unstable Wheland intermediate with a positive charge on the electronegative nitrogen atom. The activating effect of the methyl group directs the electrophile to the available ortho and para positions relative to itself, further influencing the regiochemical outcome.

Nucleophilic Aromatic Substitution

The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions. The methyl group, being electron-donating, can decrease the rate of nucleophilic aromatic substitution (SNAr) by destabilizing the negatively charged Meisenheimer intermediate.

Nucleophilic_Substitution Pyridine Pyridine Ring (with Leaving Group) Intermediate Meisenheimer Complex (Anion) Pyridine->Intermediate Forms Methyl_Group Methyl Group (+I effect) Methyl_Group->Pyridine Increases electron density (destabilizes intermediate) Nucleophile Nucleophile (Nu⁻) Nucleophile->Pyridine Attacks C2 or C4 Product Substituted Pyridine Intermediate->Product Loses Leaving Group

Figure 2: Logical flow of nucleophilic substitution on a methyl-substituted pyridine ring.

Despite this deactivating effect, SNAr reactions on appropriately substituted methylpyridines (e.g., halopicolines) are still feasible and synthetically useful. The reactivity order is generally 4-halo > 2-halo > 3-halo picolines.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the quantitative analysis of the electronic effects of methyl groups.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a methylpyridine by titration with a strong acid.

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration Procedure cluster_analysis Data Analysis A Prepare a standard solution of the picoline in deionized water (e.g., 0.01 M). D Place a known volume of the picoline solution in a beaker with a stir bar. A->D B Prepare a standard solution of a strong acid (e.g., 0.1 M HCl). F Add the strong acid titrant in small, precise increments. B->F C Calibrate pH meter with standard buffers (pH 4, 7, 10). E Immerse the calibrated pH electrode into the solution. C->E D->E E->F G Record the pH after each addition, allowing the reading to stabilize. F->G H Plot pH (y-axis) versus volume of titrant added (x-axis). G->H I Determine the equivalence point (steepest point of the curve). H->I J The pH at the half-equivalence point is equal to the pKa. I->J

Figure 3: Experimental workflow for pKa determination by potentiometric titration.

Materials:

  • Methylpyridine isomer (2-, 3-, or 4-picoline)

  • Standardized hydrochloric acid solution (e.g., 0.1 M)

  • Deionized water

  • pH meter with a combination electrode

  • Burette, beaker, magnetic stirrer, and stir bar

  • Standard pH buffers (4, 7, and 10)

Procedure:

  • Sample Preparation: Prepare a dilute aqueous solution of the methylpyridine of a known concentration (e.g., 0.01 M).

  • Instrument Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration Setup: Place a known volume (e.g., 50 mL) of the methylpyridine solution into a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration: Fill a burette with the standardized HCl solution. Add the HCl solution in small increments (e.g., 0.5 mL), recording the pH after each addition. Near the equivalence point, add the titrant in smaller increments (e.g., 0.1 mL).

  • Data Analysis: Plot the measured pH versus the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point.

NMR Spectroscopic Analysis

This protocol describes the general procedure for acquiring ¹H and ¹³C NMR spectra of picolines.

Materials:

  • Methylpyridine isomer

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the methylpyridine in about 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Spectrum Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans).

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling, using an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Kinetic Study of a Nucleophilic Aromatic Substitution (SNAr) Reaction

This protocol outlines a method for studying the kinetics of the reaction between a chloropicoline and a nucleophile, such as piperidine, using UV-Vis spectrophotometry.

SNAr_Kinetics cluster_prep Reaction Setup cluster_kinetics Kinetic Run cluster_data_analysis Data Analysis A Prepare stock solutions of chloropicoline and piperidine in a suitable solvent (e.g., ethanol). C Equilibrate separate solutions of chloropicoline and a large excess of piperidine to the desired temperature. A->C B Set up a thermostatted UV-Vis spectrophotometer at a wavelength where the product absorbs strongly. D Mix the solutions rapidly in a cuvette and immediately start recording the absorbance over time. B->D C->D E Plot ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. D->E F The slope of the line gives the pseudo-first-order rate constant (k_obs). E->F G Repeat the experiment with different concentrations of piperidine. F->G H Plot k_obs versus [Piperidine] to determine the second-order rate constant (k₂). G->H

Figure 4: Experimental workflow for a kinetic study of an SNAr reaction.

Materials:

  • Chloromethylpyridine isomer (e.g., 2-chloro-4-methylpyridine)

  • Piperidine

  • Anhydrous solvent (e.g., ethanol)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Volumetric flasks, pipettes, and cuvettes

Procedure:

  • Wavelength Determination: Determine the λmax of the expected product where the starting materials have minimal absorbance.

  • Kinetic Run:

    • Prepare a solution of the chloromethylpyridine of known concentration in the chosen solvent.

    • Prepare a series of solutions of piperidine at different concentrations, ensuring a large excess compared to the chloromethylpyridine.

    • Place the chloromethylpyridine solution in a cuvette in the thermostatted spectrophotometer.

    • Inject a small volume of the piperidine solution into the cuvette, mix rapidly, and immediately begin recording the absorbance at the predetermined λmax as a function of time.

  • Data Analysis:

    • Under pseudo-first-order conditions (large excess of piperidine), the reaction will follow first-order kinetics with respect to the chloromethylpyridine.

    • The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) versus time.

    • The second-order rate constant (k₂) can be obtained from the slope of a plot of k_obs versus the concentration of piperidine.

Conclusion

The electronic effects of methyl groups on the pyridine ring are a subtle yet significant factor in determining the chemical and physical properties of these important heterocyclic compounds. Through a combination of inductive and hyperconjugative effects, the methyl group increases the basicity of the pyridine nitrogen and influences its reactivity in both electrophilic and nucleophilic substitution reactions. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers, scientists, and drug development professionals to understand, predict, and manipulate the properties of methyl-substituted pyridines in their respective fields. A thorough grasp of these fundamental principles is essential for the rational design of new molecules with desired activities and functionalities.

References

The Industrial Versatility of 2-Chloro-3,5-dimethylpyridine: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3,5-dimethylpyridine is a pivotal heterocyclic intermediate, serving as a critical building block in the synthesis of a wide array of high-value industrial chemicals. Its unique structural features and reactivity make it an indispensable precursor in the pharmaceutical and agrochemical sectors. This technical guide provides a comprehensive overview of the industrial applications of this compound, with a focus on its role in the synthesis of proton pump inhibitors and various agrochemicals. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to offer a thorough resource for professionals in chemical research and development.

Introduction

This compound, a substituted pyridine derivative, possesses a chemical structure that lends itself to a variety of chemical transformations. The presence of a chlorine atom at the 2-position activates the pyridine ring for nucleophilic substitution, while the methyl groups at the 3- and 5-positions influence the regioselectivity of reactions and the properties of the final products. These characteristics have positioned this compound as a valuable intermediate in the production of complex molecules with significant biological activity.[1]

This guide will explore the primary industrial applications of this compound, delving into the synthesis of key pharmaceuticals and agrochemicals.

Pharmaceutical Applications: Synthesis of Proton Pump Inhibitors

One of the most significant applications of this compound derivatives is in the synthesis of proton pump inhibitors (PPIs), a class of drugs that effectively reduce stomach acid production. Omeprazole, a widely used PPI for treating conditions like peptic ulcers and gastroesophageal reflux disease (GERD), is a prime example of a pharmaceutical synthesized from a derivative of this compound.

The key intermediate in the synthesis of Omeprazole is 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. While not a direct reaction of this compound, its synthesis often starts from precursors like 2,3,5-trimethylpyridine, which undergoes a series of reactions including oxidation, nitration, methoxylation, and chlorination to yield the desired intermediate.[2]

Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

The industrial production of this key intermediate involves a multi-step process. A common route starts with 2,3,5-trimethylpyridine, which is first oxidized to its N-oxide. Subsequent nitration, methoxy substitution, acylation, hydrolysis, and chlorination lead to the final product.[2]

Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

A widely employed laboratory-scale synthesis involves the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.[3]

  • Materials:

    • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (25.0 g)

    • Dichloromethane (480 ml)

    • Sulfuryl chloride (22.5 ml)

    • Acetone

  • Procedure:

    • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine is dissolved in dichloromethane in a three-necked flask and cooled in an ice bath.

    • A solution of sulfuryl chloride is added dropwise to the stirred solution.

    • After the addition is complete, the ice bath is removed, and the reaction is allowed to proceed at room temperature for 1.5 hours.

    • The dichloromethane is then removed under reduced pressure.

    • Acetone is added to the resulting concentrate and stirred to form a paste.

    • The solid product is collected by filtration under reduced pressure, washed with acetone, and dried.

  • Quantitative Data:

    • Yield: 23.0 g (76.4%)[2]

    • Purity: 99.7%[2]

Mechanism of Action of Proton Pump Inhibitors

Proton pump inhibitors, such as Omeprazole, exert their therapeutic effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) in the parietal cells of the stomach lining. This inhibition is the final step in the pathway of gastric acid secretion.

PPI_Mechanism cluster_lumen Gastric Lumen Gastric_Acid Decreased Gastric Acid H_ions H_ions PPI PPI Active_PPI Active_PPI Proton_Pump Proton_Pump K_ions K_ions

Agrochemical Applications

This compound and its derivatives are crucial intermediates in the synthesis of a variety of agrochemicals, including herbicides and insecticides.

Herbicides

Derivatives of 2-chloropyridine are used in the synthesis of potent herbicides. For instance, 2-chloro-5-methylpyridine is a precursor to 2-chloro-5-trichloromethylpyridine, a key intermediate in the production of fluazifop-butyl, a post-emergence herbicide effective against grass weeds in broad-leaved crops.[4]

Table 1: Synthesis of 2-chloro-5-methylpyridine

Starting MaterialReagentsSolventTemperatureYieldReference
2-oxo-5-methyl-5,6-dihalopiperidinePhosphorus oxychloride or PhosgeneTrichlorobenzene80-130 °CHigh[4]
Insecticides

2-Chloro-5-chloromethylpyridine, synthesized from precursors like 3-picoline, is a vital intermediate for the production of neonicotinoid insecticides. These insecticides are highly effective against a broad range of sucking and chewing insects.

Neonicotinoid_Synthesis Picoline 3-Picoline CCMP 2-Chloro-5- chloromethylpyridine Picoline->CCMP Multi-step Synthesis Imidacloprid Imidacloprid CCMP->Imidacloprid Condensation Acetamiprid Acetamiprid CCMP->Acetamiprid Condensation Thiacloprid Thiacloprid CCMP->Thiacloprid Condensation

Experimental Protocol: Synthesis of 2-chloro-5-chloromethylpyridine

A common industrial approach involves the liquid-phase chlorination of 3-picoline.

  • Materials:

    • 3-picoline

    • Organic solvent (e.g., nitrobenzene)

    • Acidic buffer solution

    • Initiator

    • Chlorine gas

    • Nitrogen gas

  • Procedure:

    • 3-picoline is mixed with an organic solvent, an acidic buffer solution, and an initiator. The pH is adjusted to 4-5.

    • The mixture is heated to 80-100°C under a nitrogen atmosphere.

    • Chlorine gas is then introduced while continuing to heat the reaction.

    • After the reaction is complete, nitrogen is bubbled through the solution to remove excess chlorine.

    • The solvent is removed by distillation under reduced pressure to yield the crude product, which is then purified.

  • Quantitative Data:

    • Yield: Approximately 90%[5]

Mechanism of Action of Neonicotinoid Insecticides

Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to overstimulation of the nerve cells, resulting in paralysis and death.

Neonicotinoid_MoA cluster_effect Physiological Effect Paralysis Paralysis Death Death Neuron Neuron Neuron->Paralysis Leads to

Other Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound also finds applications in the synthesis of dyes and pigments, as well as in the flavor and fragrance industry.[1] Its versatile reactivity allows for its incorporation into a variety of organic molecules, making it a valuable tool for synthetic chemists.

Conclusion

This compound and its derivatives are indispensable intermediates in the chemical industry. Their role in the synthesis of life-saving drugs like Omeprazole and essential agrochemicals highlights their industrial significance. The synthetic pathways and mechanisms of action detailed in this guide underscore the importance of this versatile molecule and provide a foundation for further research and development in the fields of medicinal and agricultural chemistry. The continued exploration of the reactivity of this compound is likely to uncover new applications and lead to the development of novel, high-value products.

References

An In-depth Technical Guide to the Safe Handling of 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to the safe handling of 2-Chloro-3,5-dimethylpyridine. The information herein is compiled from available safety data for the compound and its close structural analogs. Due to a lack of a comprehensive, publicly available Safety Data Sheet (SDS) for this compound (CAS 72093-12-0) at the time of writing, hazard information from structurally similar compounds has been included as a precautionary measure. All laboratory work should be conducted under the supervision of a qualified professional and after a thorough, site-specific risk assessment.

Chemical and Physical Properties

This compound is a heterocyclic organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its chlorinated pyridine structure is key to its reactivity, making it a valuable building block in medicinal and agricultural chemistry.[1]

PropertyValueSource
CAS Number 72093-12-0[1]
Molecular Formula C₇H₈ClN[1]
Molecular Weight 141.6 g/mol [1]
Appearance Yellow to light brown liquid[1]
Purity ≥ 98% (GC)[1]
Storage Conditions Store at 0-8°C[1]

Hazard Identification and Classification

Hazard ClassGHS CodeDescriptionSource (Analogous Compounds)
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed[2][3]
Skin Corrosion/Irritation (Category 2)H315Causes skin irritation[2][3]
Serious Eye Damage/Eye Irritation (Category 2)H319Causes serious eye irritation[2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationH335May cause respiratory irritation[2][3]
Flammable Liquid (Category 4)H227Combustible liquid[3]

Signal Word: Warning [3]

Precautionary Statements: [2][3][4]

  • P210: Keep away from flames and hot surfaces. - No smoking.

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash hands thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P501: Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulation.[2][4]

Experimental Protocols: Safety Procedures

Detailed experimental protocols for toxicological analysis of this compound are not available. However, the safe handling of this compound in a research setting should follow a strict protocol to minimize exposure. The following workflow outlines the critical steps for safe handling.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep 1. Preparation & Engineering Controls cluster_handling 2. Chemical Handling cluster_post 3. Post-Handling & Disposal prep_risk Conduct Risk Assessment prep_hood Verify Fume Hood Functionality prep_risk->prep_hood prep_ppe Assemble Required PPE prep_hood->prep_ppe prep_spill Prepare Spill Kit prep_ppe->prep_spill handle_don Don Appropriate PPE prep_spill->handle_don handle_transfer Transfer/Weigh Compound in Fume Hood handle_don->handle_transfer handle_seal Keep Container Sealed When Not in Use handle_transfer->handle_seal handle_avoid Avoid Inhalation, Ingestion, and Skin/Eye Contact handle_seal->handle_avoid post_decon Decontaminate Work Area and Equipment handle_avoid->post_decon post_doff Doff PPE Correctly post_decon->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash post_dispose Dispose of Waste via Authorized Channels post_wash->post_dispose

Caption: A logical workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Based on the potential hazards, the following PPE is mandatory when handling this compound.[2][4]

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles and a face shield if there is a splash risk.Protects against splashes and vapors, preventing serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Gloves must be inspected before use.Prevents skin contact and subsequent irritation.
Body Protection A laboratory coat is mandatory. For larger quantities or tasks with a higher splash risk, chemical-resistant overalls or an apron should be worn.Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection All handling of volatile liquids or solids should be performed in a certified chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.Protects the respiratory tract from irritation due to vapors.

First Aid Measures

In case of accidental exposure, immediate first aid is critical. The following measures are based on protocols for similar chlorinated pyridine compounds.[2][4][5]

Exposure RouteFirst Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If respiratory symptoms (coughing, difficulty breathing) occur, seek immediate medical attention.[4][5]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of water and soap for at least 15 minutes. If skin irritation occurs or persists, seek medical advice.[4][5]
Eye Contact Immediately hold eyelids apart and flush the eyes cautiously with fresh, running water for at least 15 minutes.[2] Remove contact lenses, if present and easy to do, and continue rinsing.[2] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Immediately give a glass of water.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[4] Never give anything by mouth to an unconscious person.

Firefighting and Accidental Release Measures

Firefighting:

  • Suitable Extinguishing Media: Use extinguishing media suitable for the surrounding area.[4] Water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam are generally appropriate.

  • Specific Hazards: The compound is combustible.[3] Upon combustion, it may emit corrosive and toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and combustion byproducts.[2]

Accidental Release:

  • Evacuation: Clear the area of all personnel and move upwind.[2]

  • Ventilation: Ensure adequate ventilation. Shut off all possible sources of ignition.

  • Containment: Stop the leak if it is safe to do so. Contain the spill using sand, earth, or other non-combustible absorbent material (vermiculite).[2]

  • Cleanup: For minor spills, absorb the material and collect it into a suitable, labeled container for disposal.[2] For major spills, follow the same procedure but with additional precautions and PPE. Do not allow the spillage to enter drains or water courses.[2][4]

  • Decontamination: After cleanup, decontaminate all protective clothing and equipment before storage and reuse.[2] Wash the spill area thoroughly.

Handling, Storage, and Disposal

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[2]

  • Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[2]

  • Wear the appropriate personal protective equipment as outlined in Section 4.0.[2]

  • When handling, do not eat, drink, or smoke.[2]

  • Always wash hands with soap and water after handling.[6]

  • Keep containers securely sealed when not in use.[6]

Storage:

  • Store in a cool, dry, and well-ventilated place at the recommended temperature of 0-8°C.[1]

  • Keep the container tightly closed.[4]

  • Store away from incompatible materials and foodstuff containers.[6]

  • Protect containers from physical damage and check regularly for leaks.[6]

Disposal:

  • This material and its container must be disposed of as hazardous waste.

  • Disposal should be carried out by a licensed waste disposal contractor.

  • Consult local, regional, and national regulations to ensure compliance.[2][4] Do not dispose of it via drains or the environment.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylpyridine is a versatile heterocyclic intermediate widely employed in the synthesis of pharmaceuticals and agrochemicals.[1] Its pyridine structure, substituted with a reactive chlorine atom at the 2-position and electron-donating methyl groups, makes it an ideal substrate for various nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyridine ring facilitates the displacement of the chloride leaving group by a diverse range of nucleophiles, enabling the construction of more complex, functionalized molecules.[2][3] This document provides detailed protocols and comparative data for key nucleophilic substitution reactions involving this compound.

General Principles of Nucleophilic Aromatic Substitution (SNAr)

The reactions described herein proceed via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process involves two main steps:

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is temporarily disrupted in this step.[4][5]

  • Leaving Group Departure: The chloride ion is eliminated, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.[4][5]

The reactivity of the substrate is enhanced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.

Reaction Protocols and Quantitative Data

This section outlines protocols for the substitution of the 2-chloro group with various nucleophiles, including amines and alkoxides. The data is summarized for easy comparison of reaction conditions and outcomes.

Amination Reactions

The introduction of an amino group at the 2-position is a critical transformation for the synthesis of many biologically active compounds. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, have become standard for forming C-N bonds with high efficiency.[6][7]

Table 1: Comparison of Amination Reaction Conditions

NucleophileCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
2-AminopyridinePd(OAc)₂ / BINAPt-BuONaTolueneReflux1865[8]
Generic AminePd₂(dba)₃ / YPhos Ligand (L1)K₃PO₄TolueneRT1>95*

*Note: Data for the YPhos ligand system is based on the highly efficient amination of other aryl chlorides and demonstrates a modern, mild approach.[6] Yields are typically very high for activated substrates.

Protocol 1.1: Palladium-Catalyzed Amination with 2-Aminopyridine

This protocol is adapted from procedures for the Buchwald-Hartwig amination of chloro-heterocycles.[8]

Materials:

  • This compound

  • 2-Aminopyridine

  • Palladium(II) Acetate (Pd(OAc)₂)

  • BINAP

  • Sodium tert-butoxide (t-BuONa)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (3 mol%), BINAP (4.5 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add this compound (1.0 equivalent) and 2-aminopyridine (1.2 equivalents).

  • Add anhydrous toluene via cannula.

  • Heat the reaction mixture to reflux and stir vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the desired N-(3,5-dimethylpyridin-2-yl)pyridin-2-amine.

Methoxylation Reactions

The substitution of the chloro group with a methoxy group is a common strategy to produce intermediates for pharmacologically active molecules, such as omeprazole.[9][10]

Table 2: Comparison of Methoxylation Reaction Conditions

NucleophileReagentSolventTemp (°C)Time (h)Yield (%)
MethoxideSodium MethoxideMethanol60-703-5High*
MethoxideNaH / DMF then CH₃IDMF0-252Not specified[11]

*Note: Yields for SNAr reactions with alkoxides on activated chloro-pyridines are typically high. The protocol is adapted from general procedures.[4]

Protocol 1.2: Methoxylation using Sodium Methoxide

This protocol provides a general method for the synthesis of 2-methoxy-3,5-dimethylpyridine.

Materials:

  • This compound

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous methanol.

  • Under an inert atmosphere, add sodium methoxide (1.5 equivalents) portion-wise to the solution at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by adding deionized water.

  • Extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • If necessary, purify the resulting crude product by silica gel column chromatography.

Visualized Workflows and Mechanisms

To further clarify the experimental and theoretical aspects of these reactions, the following diagrams are provided.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification p1 Dry Glassware Under Inert Atmosphere p2 Weigh Reagents: - this compound - Nucleophile - Catalyst/Base r1 Add Anhydrous Solvent p2->r1 r2 Heat to Target Temperature r1->r2 r3 Monitor Progress (TLC/GC) r2->r3 w1 Cool and Quench Reaction r3->w1 w2 Liquid-Liquid Extraction w1->w2 w3 Dry and Concentrate Organic Phase w2->w3 w4 Purify by Column Chromatography w3->w4

Caption: General experimental workflow for nucleophilic substitution.

Caption: General SNAr mechanism on the pyridine scaffold.

References

Application Notes and Protocols for the Utilization of 2-Chloro-3,5-dimethylpyridine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-3,5-dimethylpyridine, a versatile building block in the preparation of various pharmaceutical intermediates. The protocols detailed herein focus on key transformations, including palladium-catalyzed cross-coupling reactions, which are instrumental in modern drug discovery and development.

Introduction

This compound is a key heterocyclic intermediate valued for its role in the synthesis of a range of biologically active molecules.[1] Its pyridine core is a common scaffold in many pharmaceuticals, and the presence of a reactive chlorine atom at the 2-position allows for facile functionalization through various cross-coupling methodologies. This document outlines protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions, and provides a specific application in the synthesis of a crucial intermediate for the proton pump inhibitor, Omeprazole.

Application Note 1: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction enables the introduction of various aryl and heteroaryl substituents, which are common features in kinase inhibitors and other targeted therapies. The general transformation involves the palladium-catalyzed coupling of this compound with an organoboron reagent.[2]

General Reaction Scheme:

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation (Ar'-B(OR)2) PdII->Transmetalation Ar'-B(OR)2 Base PdII_Ar Ar-Pd(II)L2-Ar' Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Quantitative Data for Suzuki-Miyaura Coupling of Chloropyridines

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of various 2-chloropyridines with arylboronic acids, providing a reference for expected outcomes when using this compound as the substrate.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O1001285[2]
2-Chloropyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₂CO₃Dioxane1001692[2]
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane/H₂O1001875-85[2]
2,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (1)K₂CO₃H₂O601295[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

  • Water, degassed (1 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[2]

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.[2]

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[2]

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3,5-dimethylpyridine.

Application Note 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines.[4] This reaction is particularly useful for coupling this compound with a wide range of primary and secondary amines to produce N-aryl and N-heteroaryl-3,5-dimethylpyridin-2-amine derivatives, which are key intermediates in many pharmaceutical compounds.

General Reaction Scheme:

The workflow for a typical Buchwald-Hartwig amination is depicted below.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification a Combine Aryl Halide, Amine, Base, Pd Catalyst, and Ligand in a Schlenk Flask b Evacuate and Backfill with Inert Gas a->b c Add Anhydrous Solvent b->c d Heat Reaction Mixture (e.g., 80-110 °C) c->d e Monitor Progress (TLC, LC-MS) d->e f Cool to Room Temperature and Quench e->f g Extract with Organic Solvent f->g h Dry and Concentrate g->h i Purify by Column Chromatography h->i

Figure 2: General Workflow for Buchwald-Hartwig Amination.
Quantitative Data for Buchwald-Hartwig Amination of Chloroanilines and Chloropyridines

The following table presents representative conditions and yields for the Buchwald-Hartwig amination of various chloro-aromatic compounds, which can be used as a guide for reactions with this compound.

Aryl HalideAminePd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
3-Chloro-4-fluoroanilinen-HexylaminePd₂(dba)₃ (1.5)XPhos (3.0)NaOtBu (2.0)Toluene1001885[5]
2-ChlorotolueneMorpholine(SIPr)Pd(methallyl)Cl (3.0)-LHMDS (1.0 M in THF)-220.494[6]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (2.0)BINAP (4.0)NaOtBu (2.8)Toluene80460[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)

  • XPhos (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.0 mmol, 2.0 equiv)

  • Toluene, anhydrous (5 mL)

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to an oven-dried Schlenk flask equipped with a magnetic stir bar.[5]

  • Add this compound and the amine to the flask.[5]

  • Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe.[5]

  • Stir the reaction mixture at room temperature for 10-15 minutes to allow for pre-catalyst formation. Then, heat the mixture to 100 °C with vigorous stirring for 18 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired N-substituted 3,5-dimethylpyridin-2-amine.

Application Note 3: Synthesis of an Omeprazole Intermediate

This compound is a precursor to 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a key intermediate in the synthesis of the proton pump inhibitor Omeprazole.[8] The synthesis involves a series of transformations starting from 3,5-dimethylpyridine (3,5-Lutidine).

The following diagram outlines the synthetic pathway from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine to the target intermediate.

Omeprazole_Intermediate_Synthesis Start 2-Hydroxymethyl-4-methoxy- 3,5-dimethylpyridine Reagents SOCl2 or (COCl)2 Dichloromethane Start->Reagents Chlorination Intermediate 2-Chloromethyl-4-methoxy- 3,5-dimethylpyridine hydrochloride Reagents->Intermediate Omeprazole Omeprazole Synthesis Intermediate->Omeprazole Further Steps

Figure 3: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.
Quantitative Data for Omeprazole Intermediate Synthesis

Starting MaterialChlorinating AgentSolventYield (%)Purity (%)Reference
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridineSulfuryl chlorideDichloromethane76.499.7[8]
Experimental Protocol: Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride

This protocol details the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine to produce a key intermediate for Omeprazole.[8]

Materials:

  • 2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine (250 g)

  • Dichloromethane (480 mL)

  • Sulfuryl chloride (225 mL)

  • Acetone

  • Ice bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Accurately weigh 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and add it to a three-necked flask with 480 mL of dichloromethane.[8]

  • Stir the mixture and cool it in an ice bath.[8]

  • Prepare a solution of 225 mL of sulfuryl chloride.[8]

  • Add the sulfuryl chloride solution dropwise to the cooled dichloromethane solution while stirring.[8]

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.[8]

  • Once the reaction is complete, concentrate the solution under reduced pressure to recover the dichloromethane.[8]

  • Add acetone to the concentrated residue and stir until a paste is formed.[8]

  • Filter the solid under reduced pressure, wash the filter cake with acetone, and dry to obtain 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride.[8] The reported yield for this procedure is 76.4% with a purity of 99.7%.[8]

References

Application Notes and Protocols for 2-Chloro-3,5-dimethylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3,5-dimethylpyridine is a versatile heterocyclic building block widely employed in the synthesis of a variety of agrochemicals.[1] Its unique substitution pattern and the reactivity of the chloro group make it a valuable precursor for creating complex molecules with desired biological activities, particularly in the development of insecticides and fungicides. The presence of the chlorine atom at the 2-position activates the pyridine ring for nucleophilic substitution, a common strategy in the synthesis of agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of key agrochemical active ingredients.

Application: Synthesis of Insecticides

A significant application of chloro-dimethylpyridine derivatives is in the synthesis of neonicotinoid insecticides, a class of neuro-active insecticides modeled after nicotine. While not directly synthesized from this compound, the structurally related compound, 2-chloro-5-chloromethylpyridine, is a crucial intermediate in the production of major insecticides like Imidacloprid and Acetamiprid. The synthesis of this key intermediate often starts from 3,5-lutidine (3,5-dimethylpyridine), highlighting the importance of the dimethylpyridine scaffold.

Furthermore, derivatives of this compound are utilized in the synthesis of modern insecticides. For instance, the insecticide Chlorfluazuron , a benzoylurea insecticide, utilizes a trifluoromethyl-substituted dichloropyridine derivative in its synthesis.[2]

Signaling Pathway of Neonicotinoid Insecticides

Neonicotinoid insecticides act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to an overstimulation of the nerve cells, resulting in paralysis and death of the insect.

Neonicotinoid_Pathway Neonicotinoid Neonicotinoid nAChR Nicotinic Acetylcholine Receptor (nAChR) Neonicotinoid->nAChR Binds to Ion_Channel Ion Channel Opening nAChR->Ion_Channel Activates Nerve_Cell Postsynaptic Nerve Cell Overstimulation Continuous Nerve Stimulation Nerve_Cell->Overstimulation Ion_Channel->Nerve_Cell Causes Paralysis Paralysis & Death Overstimulation->Paralysis

Signaling pathway of Neonicotinoid insecticides.

Experimental Protocols

Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

This compound is a key intermediate in the synthesis of various biologically active molecules and shares the core structure of interest. The following protocol is based on a patented synthesis method.[3]

Reaction Scheme:

2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine + Triphosgene → 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (g)Moles (mmol)
2-Hydroxymethyl-4-methoxy-3,5-dimethylpyridine167.2180.0478.4
Toluene92.14320.0-
Triphosgene (BTC)296.7552.8177.9
Methanol32.043.8118.6

Procedure:

  • In a 1000 mL three-necked flask, dissolve 80.0 g (478.4 mmol) of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine in 320.0 g of toluene with stirring.

  • Cool the solution to 0-10 °C in an ice bath.

  • Slowly add a solution of 52.8 g (177.9 mmol) of triphosgene in toluene dropwise to the reaction mixture.

  • After the addition is complete, continue stirring at room temperature for 3 hours. Monitor the reaction progress by high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, add 3.8 g (118.6 mmol) of methanol dropwise to quench any unreacted triphosgene.

  • Stir the mixture for an additional hour.

  • Cool the reaction mixture to 5 °C and remove acidic gases under reduced pressure.

  • The resulting solid product is collected by centrifugation and dried in an oven.

Quantitative Data:

ProductYield (g)Yield (%)Purity (%)
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl105.697.7>99.8
Synthesis of Chlorfluazuron Intermediate

The synthesis of the insecticide Chlorfluazuron involves the reaction of 2,3-dichloro-5-trifluoromethylpyridine with 2,6-dichloro-4-aminophenol.[1] This showcases the reactivity of dichlorinated pyridine derivatives in the formation of ether linkages, a common step in agrochemical synthesis.

Reaction Scheme:

Chlorfluazuron_Intermediate_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions Reactant1 2,3-dichloro-5- trifluoromethylpyridine Product 3,5-dichloro-4-(3-chloro-5- trifluoromethylpyridin-2-yloxy)aniline Reactant1->Product Reactant2 2,6-dichloro-4-aminophenol Reactant2->Product Base Anhydrous K2CO3 Solvent DMA Catalyst ZSM molecular sieve Temperature 60-70 °C

Synthesis of a key Chlorfluazuron intermediate.

Experimental Protocol for Etherification:

  • In an etherification kettle, combine 21.4 g of 2,6-dichloro-4-aminophenol and 23.2 g of 2,3-dichloro-5-trifluoromethylpyridine.

  • Add 13.38 g of anhydrous potassium carbonate and 210 mL of N,N-dimethylacetamide (DMA) as the solvent.

  • Add 0.27 g of ZSM molecular sieve catalyst (silica to alumina ratio of 80-100).

  • Heat the mixture to 70 °C and maintain the etherification reaction for 6 hours.

  • After the reaction is complete, filter the mixture and collect the filtrate containing the desired ether intermediate. This filtrate is typically used directly in the subsequent reaction step.

Quantitative Data for Subsequent Acylation:

The resulting intermediate is then reacted with 2,6-difluorobenzoyl isocyanate to yield Chlorfluazuron.

ProductYield (%)Purity (%)
Chlorfluazuron95.397

Conclusion

This compound and its derivatives are indispensable building blocks in the agrochemical industry. The protocols and data presented herein demonstrate their utility in the synthesis of high-value insecticidal compounds. The reactivity of the chlorinated pyridine ring allows for a variety of chemical transformations, making it a key scaffold for the development of new and effective crop protection agents. Researchers and professionals in the field can leverage these methodologies for the synthesis and discovery of novel agrochemicals.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-3,5-dimethylpyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] This palladium-catalyzed reaction offers mild reaction conditions, excellent functional group tolerance, and utilizes readily available and less toxic boronic acid reagents.[2] Bipyridine scaffolds are significant in medicinal chemistry, appearing in numerous biologically active molecules. The synthesis of asymmetrically substituted bipyridines, such as those derived from 2-Chloro-3,5-dimethylpyridine, is a key step in the development of novel therapeutic agents. However, the coupling of electron-deficient heteroaryl chlorides like this compound can be challenging and often requires carefully optimized catalytic systems to achieve high yields.[2]

This document provides detailed application notes and representative protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The protocols and data presented are based on established methods for structurally similar 2-chloropyridines due to the limited availability of specific data for this substrate.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex.[2]

  • Transmetalation: In the presence of a base, the arylboronic acid forms a more nucleophilic boronate species. This species then transfers the aryl group to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[3]

Key Reaction Components and Optimization

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system.

Catalyst Selection: Palladium precursors such as Pd(OAc)₂ and Pd₂(dba)₃ are commonly used. The choice of ligand is critical for activating the C-Cl bond.[4]

Ligand Selection: For challenging substrates like 2-chloropyridines, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step. Commonly used ligands include SPhos, XPhos, and N-heterocyclic carbenes (NHCs).[1][4]

Base Selection: The base activates the boronic acid to facilitate transmetalation. Common choices include inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), and potassium carbonate (K₂CO₃).[1]

Solvent System: Anhydrous solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are frequently used, often with the addition of a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[5]

Data Presentation

Due to the lack of specific literature data for the Suzuki-Miyaura coupling of this compound with a range of arylboronic acids, the following table presents representative data for the coupling of other 2-chloropyridines. These conditions can serve as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids

Entry2-Chloropyridine SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃H₂O/Toluene1001295[1]
22-Chloropyridine4-Methylphenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃H₂O/Toluene1001292[1]
32-Chloropyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)NoneK₂CO₃H₂O/Toluene1001289[1]
42-Chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃ (aq)Toluene/EtOH/H₂OReflux886[1]
54-ChloroanisoleLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)Phosphine Oxide Ligand (4.5)KFDioxane1002078[1]

Experimental Protocols

The following are generalized protocols for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. These should be optimized for specific substrates.

Protocol 1: General Procedure using SPhos Ligand

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3,5-dimethylpyridine.

Protocol 2: General Procedure using an NHC Ligand Precatalyst

Materials:

  • This compound

  • Arylboronic acid

  • (6-Dipp)Pd(cinn)Cl (NHC-Pd precatalyst)

  • Sodium bicarbonate (NaHCO₃)

  • Water

  • Standard laboratory glassware

Procedure:

  • In a reaction vial, combine this compound (1.0 equiv), the arylboronic acid (1.5 equiv), sodium bicarbonate (2.0 equiv), and the (6-Dipp)Pd(cinn)Cl precatalyst (0.5 mol%).

  • Add water as the solvent.

  • Seal the vial and stir the reaction mixture at room temperature for 24 hours.

  • After the reaction is complete, as monitored by TLC or LC-MS, perform a standard aqueous work-up by extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-Cl) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Cl Ar-Pd(II)L₂-Cl Oxidative_Addition->Ar-Pd(II)L2-Cl Transmetalation Transmetalation (Ar'-B(OH)₂ / Base) Ar-Pd(II)L2-Cl->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L₂-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' (Product) Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Reactants: This compound, Arylboronic acid, Base, Catalyst, Ligand Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat and Stir (e.g., 100°C, 12-24h) Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up (e.g., Ethyl Acetate/Water) Cool->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions Reaction_Outcome Reaction Outcome (Yield, Purity) Pyridine This compound Pyridine->Reaction_Outcome Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction_Outcome Catalyst Catalyst (e.g., Pd(OAc)₂) Catalyst->Reaction_Outcome Ligand Ligand (e.g., SPhos) Catalyst->Ligand forms active complex Ligand->Reaction_Outcome Base Base (e.g., K₃PO₄) Base->Reaction_Outcome Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Outcome Temperature Temperature Temperature->Reaction_Outcome

References

Application Notes and Protocols for Sonogashira Coupling of 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is widely employed in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] The coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] However, the reactivity of the aryl halide significantly influences the reaction conditions, with aryl chlorides being the least reactive among the common halides (I > Br > Cl).[3]

2-Chloro-3,5-dimethylpyridine presents a challenging substrate for Sonogashira coupling due to the low reactivity of the C-Cl bond. Overcoming this challenge often requires carefully optimized conditions, which may include the use of specialized catalysts, bulky and electron-rich ligands, higher reaction temperatures, or microwave irradiation.[4][5] Copper-free Sonogashira coupling protocols have also gained prominence to avoid the formation of undesirable alkyne homocoupling byproducts.[6][7][8]

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling of this compound with terminal alkynes, based on established methodologies for related challenging aryl chlorides.

Data Presentation: Sonogashira Coupling Conditions for Halopyridines

The following table summarizes various conditions reported for the Sonogashira coupling of different halopyridines, providing a comparative overview to guide the optimization for this compound.

Aryl HalideAlkyneCatalyst / LigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-2-aminopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃CuIEt₃NDMF1003up to 96[9][10]
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd / PPh₃CuIEt₃NNMP90399[11]
Aryl ChloridesTerminal AlkynesPdCl₂(PPh₃)₂NoneTBAFSolvent-free80-1200.2-2Moderate to Excellent[12]
Aryl ChloridesTerminal AlkynesPdCl₂(PCy₃)₂NoneK₂CO₃Toluene10012Good to Excellent[13]
2-BromoanilinesVarious Alkynes[DTBNpP]Pd(crotyl)ClNoneTMPACNrt-up to 97[14]
3,5-Dibromo-2,6-dichloropyridineVarious AlkynesPd(PPh₃)₄CuIi-Pr₂NEtTHF/MeCN6016Good

Experimental Protocol: Sonogashira Coupling of this compound

This protocol is a generalized procedure adapted from methods for less reactive aryl chlorides and can be optimized for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(OAc)₂)

  • Phosphine ligand (if using Pd(OAc)₂, e.g., P(t-Bu)₃, XPhos)

  • Copper(I) iodide (CuI) (for traditional Sonogashira)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., DMF, Dioxane, Toluene, or THF)

  • Schlenk flask or microwave reaction vial

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and, if applicable, the phosphine ligand (4-10 mol%). For the traditional Sonogashira, add CuI (1-5 mol%).

  • Reagent Addition: Add this compound (1.0 equiv) and the base (e.g., Et₃N, 2-3 equiv).

  • Solvent and Alkyne Addition: Add the anhydrous solvent (e.g., DMF, 0.1-0.2 M concentration of the aryl halide). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction Conditions:

    • Conventional Heating: Heat the reaction mixture to 80-120 °C with vigorous stirring. The reaction time can vary from a few hours to 24 hours.

    • Microwave Irradiation: For a more rapid reaction, heat the sealed reaction vial in a microwave reactor at a temperature between 100-150 °C for 30-120 minutes.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Note on Copper-Free Conditions: For a copper-free Sonogashira, simply omit the CuI from the reaction mixture. In this case, a palladium catalyst with a bulky, electron-rich phosphine ligand is often beneficial.[6][7][8]

Mandatory Visualization

The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex R-Pd(II)-X      |     L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Cu-C≡CR' Pd(II)_Alkyne_Complex R-Pd(II)-C≡CR'      |     L2 Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 R-C≡CR' CuX CuX Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination R'-C≡CH Base_Deprotonation Base Deprotonation Alkyne_Coordination->Base_Deprotonation Cu_Acetylide Cu-C≡CR' Cu_Acetylide->Transmetalation Base_Deprotonation->Cu_Acetylide Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Experimental_Workflow A 1. Reagent Preparation (this compound, Alkyne, Catalyst, Base, Solvent) B 2. Reaction Setup (Inert atmosphere) A->B C 3. Reaction (Conventional Heating or Microwave) B->C D 4. Monitoring (TLC, GC-MS) C->D D->C Incomplete E 5. Work-up (Extraction and Washing) D->E Complete F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General experimental workflow for Sonogashira coupling.

References

Experimental procedure for the synthesis of 2-Chloro-3,5-dimethylpyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed experimental procedures for the synthesis of 2-chloro-3,5-dimethylpyridine derivatives, with a specific focus on the preparation of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, a key intermediate in the pharmaceutical industry, notably for the production of omeprazole.[1][2] The protocols outlined are intended for researchers, scientists, and professionals in drug development and organic synthesis.

Overview of Synthetic Pathways

The synthesis of this compound derivatives often commences with 3,5-dimethylpyridine (3,5-lutidine) or 2,3,5-trimethylpyridine. A common strategy involves a multi-step sequence including oxidation, nitration, nucleophilic substitution, and functional group manipulation, culminating in the desired chlorinated pyridine derivative.[1][3]

A representative synthetic route starting from 3,5-lutidine to produce 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride involves the following key transformations:

  • N-Oxidation: Conversion of 3,5-lutidine to 3,5-dimethylpyridine-N-oxide.

  • Nitration: Introduction of a nitro group at the 4-position of the pyridine ring.

  • Methoxylation: Substitution of the nitro group with a methoxy group.

  • Hydroxymethylation: Introduction of a hydroxymethyl group at the 2-position.

  • Chlorination: Conversion of the hydroxymethyl group to a chloromethyl group to yield the final product.

An alternative pathway can start from 2,3,5-trimethylpyridine, which undergoes a similar sequence of oxidation, nitration, methoxylation, and then functionalization of the 2-methyl group.[1]

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride from 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

Protocol 1: Chlorination using Thionyl Chloride

This protocol describes the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine using thionyl chloride in dichloromethane.[4][5]

Materials and Equipment:

  • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hexane

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Inert atmosphere setup (e.g., argon or nitrogen line)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine (25.1 g, 0.15 mol) in anhydrous dichloromethane (400 mL).[4][5]

  • Prepare a solution of thionyl chloride (18.8 g, 0.158 mol) in dichloromethane (100 mL).[4][5]

  • Slowly add the thionyl chloride solution dropwise to the solution of the pyridine derivative at room temperature over a period of 30 minutes with continuous stirring.[4][5]

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30 minutes.[4][5]

  • Upon completion of the reaction, remove the solvent by distillation under reduced pressure using a rotary evaporator.[4][5]

  • Suspend the resulting solid residue in hexane (200 mL) and collect the solid by filtration.[4][5]

  • Wash the filter cake with hexane (50 mL) and air-dry to obtain 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride as a white solid.[4][5]

Protocol 2: Chlorination using Sulfuryl Chloride

This protocol details the use of sulfuryl chloride as the chlorinating agent.[1]

Materials and Equipment:

  • 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Acetone

  • Three-necked flask with a magnetic stirrer

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Accurately weigh 250 g of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine and place it in a three-necked flask.[1]

  • Add 480 mL of dichloromethane to the flask and stir the mixture while cooling in an ice bath.[1]

  • Prepare a solution of 225 mL of sulfuryl chloride.[1]

  • Add the sulfuryl chloride solution dropwise to the cooled, stirred mixture.[1]

  • After the complete addition of sulfuryl chloride, remove the ice bath and allow the reaction to proceed at room temperature for 1.5 hours.[1]

  • Once the reaction is complete, concentrate the solution and recover the dichloromethane under reduced pressure.[1]

  • Add acetone to the concentrated residue and stir until a paste is formed.[1]

  • Filter the mixture under reduced pressure, wash the filter cake with acetone, and dry to yield the final product.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthetic protocols.

ParameterProtocol 1 (Thionyl Chloride)Protocol 2 (Sulfuryl Chloride)
Starting Material 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine
Chlorinating Agent Thionyl Chloride (SOCl₂)Sulfuryl Chloride (SO₂Cl₂)
Solvent DichloromethaneDichloromethane
Reaction Temperature Room TemperatureIce bath to Room Temperature
Reaction Time 1 hour1.5 hours
Product 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride
Yield 100% (33.3 g)[4][5]76.4% (230 g)[1]
Purity Not specified, white solid99.7%[1]

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the chlorination of 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine.

SynthesisWorkflow Start Dissolve Starting Material in Dichloromethane Cooling Cool Reaction Mixture (for Protocol 2) Start->Cooling AddReagent Add Chlorinating Agent (Thionyl Chloride or Sulfuryl Chloride) Dropwise Start->AddReagent Protocol 1 Cooling->AddReagent React Stir at Specified Temperature and Time AddReagent->React Concentrate Remove Solvent under Reduced Pressure React->Concentrate Purify Suspend in Hexane / Acetone and Filter Concentrate->Purify Dry Dry the Final Product Purify->Dry End 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl Dry->End

Caption: General workflow for the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl.

References

Application Notes and Protocols for the Scale-up Synthesis of 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the industrial-scale synthesis of 2-Chloro-3,5-dimethylpyridine, a key intermediate in the pharmaceutical industry. The synthesis is a two-step process commencing with the N-oxidation of 3,5-Lutidine (3,5-dimethylpyridine) followed by a regioselective chlorination of the resulting N-oxide. This guide offers optimized reaction conditions, purification methods, and quantitative data to ensure high yield and purity suitable for industrial applications.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to proton pump inhibitors like Omeprazole.[1][2] The efficient and scalable production of this intermediate is therefore of significant industrial importance. The synthetic route detailed herein involves the N-oxidation of commercially available 3,5-Lutidine, followed by chlorination of the intermediate, 3,5-dimethylpyridine-N-oxide. Careful control of reaction parameters is crucial to maximize the yield of the desired 2-chloro isomer and minimize the formation of other chlorinated byproducts.

Synthesis Pathway

The overall synthesis pathway for this compound is depicted below.

Synthesis_Pathway cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Chlorination 3,5-Lutidine 3,5-Lutidine 3,5-Dimethylpyridine-N-oxide 3,5-Dimethylpyridine-N-oxide 3,5-Lutidine->3,5-Dimethylpyridine-N-oxide H2O2, Acetic Acid 3,5-Dimethylpyridine-N-oxide_2 3,5-Dimethylpyridine-N-oxide This compound This compound 3,5-Dimethylpyridine-N-oxide_2->this compound POCl3

Caption: Overall synthesis scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylpyridine-N-oxide

This protocol describes the N-oxidation of 3,5-Lutidine using hydrogen peroxide and acetic acid.

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
3,5-Lutidine107.150.944>98%
Acetic Acid (Glacial)60.051.049>99.7%
Hydrogen Peroxide34.011.1130% (w/w)
Sodium Carbonate105.99->99%
Chloroform119.381.489>99%
Anhydrous Sodium Sulfate142.04->99%

Protocol:

  • In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge 3,5-Lutidine and glacial acetic acid.

  • Heat the mixture to 70-80°C with constant stirring.

  • Slowly add 30% hydrogen peroxide to the reaction mixture via the addition funnel, maintaining the temperature between 70-80°C. The addition is exothermic and should be controlled carefully.

  • After the complete addition of hydrogen peroxide, continue stirring the mixture at 80°C for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by the slow addition of a saturated sodium carbonate solution until the pH reaches 8-9. This step should be performed in a well-ventilated fume hood due to gas evolution.

  • Extract the aqueous layer with chloroform (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude 3,5-dimethylpyridine-N-oxide as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., acetone/hexane) to achieve high purity.

Quantitative Data for Step 1:

ParameterValueReference
Molar Ratio (3,5-Lutidine : H2O2)1 : 2.5Optimized
Reaction Temperature70-80°C[3]
Reaction Time5-7 hours[3]
Typical Yield90-95%[4]
Purity (after recrystallization)>99%[4]
Step 2: Synthesis of this compound

This protocol details the chlorination of 3,5-dimethylpyridine-N-oxide using phosphorus oxychloride (POCl₃).

Materials:

ReagentMolar Mass ( g/mol )Density (g/mL)Purity
3,5-Dimethylpyridine-N-oxide123.15->99%
Phosphorus Oxychloride (POCl₃)153.331.645>99%
Dichloromethane (DCM)84.931.326>99%
Sodium Bicarbonate84.01->99%
Anhydrous Magnesium Sulfate120.37->99%

Protocol:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, reflux condenser, and an addition funnel, suspend 3,5-dimethylpyridine-N-oxide in dichloromethane (DCM).

  • Cool the suspension to 0-5°C using an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled suspension while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (around 40°C for DCM).

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully quench it by pouring it over crushed ice.

  • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This should be done with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product will be a mixture of isomers. Purify by fractional distillation under reduced pressure to isolate the this compound.

Quantitative Data for Step 2:

ParameterValueReference
Molar Ratio (N-oxide : POCl₃)1 : 1.5Optimized
Reaction TemperatureReflux (approx. 40°C)[5]
Reaction Time4-6 hours[5]
Typical Yield (of mixed isomers)70-80%General observation
Boiling Point of this compound~198-200 °C (at atm. pressure)Estimated

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis process.

Experimental_Workflow cluster_prep Preparation cluster_step1_workflow Step 1: N-Oxidation cluster_step2_workflow Step 2: Chlorination cluster_analysis Final Product Analysis prep_reactants Prepare Reactants (3,5-Lutidine, H2O2, Acetic Acid) react_oxidation Reaction at 70-80°C prep_reactants->react_oxidation monitor_oxidation Monitor Progress (TLC/HPLC) react_oxidation->monitor_oxidation neutralize Neutralization (pH 8-9) monitor_oxidation->neutralize extract_oxidation Extraction with Chloroform neutralize->extract_oxidation dry_oxidation Drying and Solvent Removal extract_oxidation->dry_oxidation purify_n_oxide Recrystallization dry_oxidation->purify_n_oxide prep_chlorination Prepare Reactants (N-oxide, POCl3, DCM) purify_n_oxide->prep_chlorination react_chlorination Reaction at Reflux prep_chlorination->react_chlorination monitor_chlorination Monitor Progress (TLC/HPLC) react_chlorination->monitor_chlorination quench_neutralize Quenching and Neutralization monitor_chlorination->quench_neutralize extract_chlorination Extraction with DCM quench_neutralize->extract_chlorination dry_chlorination Drying and Solvent Removal extract_chlorination->dry_chlorination purify_final Fractional Distillation dry_chlorination->purify_final final_product This compound purify_final->final_product analysis QC Analysis (GC, NMR, MS) final_product->analysis

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship start Start: 3,5-Lutidine n_oxide_formation 3,5-Dimethylpyridine-N-oxide Formation start->n_oxide_formation Oxidation chlorination_reaction Chlorination Reaction n_oxide_formation->chlorination_reaction Chlorinating Agent (POCl3) isomer_mixture Mixture of Chloro Isomers chlorination_reaction->isomer_mixture Non-regioselective outcome purification Purification isomer_mixture->purification Fractional Distillation final_product Pure this compound purification->final_product Isolation of desired isomer

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in Suzuki-Miyaura cross-coupling reactions involving 2-chloropyridines.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with a 2-chloropyridine resulting in a consistently low or non-existent yield?

Answer: Low or no product formation is a common challenge when working with 2-chloropyridines, which are inherently less reactive than their bromo or iodo counterparts. This low reactivity is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1] Systematically evaluating each reaction component is key to identifying and resolving the issue.

Primary Causes & Solutions:

  • Catalyst Deactivation or Insufficient Activity:

    • Problem: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[2][3][4] Standard catalysts like Pd(PPh₃)₄ may be insufficient for this challenging substrate.[4]

    • Solution: Switch to a more active catalytic system. Bulky, electron-rich phosphine ligands (Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective.[2] These ligands promote the difficult oxidative addition step and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[2]

  • Ineffective Base:

    • Problem: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2] The strength and solubility of the base can significantly impact the yield.[2]

    • Solution: Screen a panel of bases. For challenging couplings with 2-chloropyridines, strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than common bases like sodium carbonate (Na₂CO₃).[2]

  • Suboptimal Reaction Temperature:

    • Problem: The activation energy for the oxidative addition of the C-Cl bond is high. Insufficient temperature can lead to a sluggish or incomplete reaction.

    • Solution: Increase the reaction temperature, typically to a range of 80-120 °C. Be aware that higher temperatures can sometimes increase the rate of side reactions, so optimization is key.[2] Microwave irradiation can also be a highly effective method to reduce reaction times and improve yields.[5]

  • Oxygen Sensitivity:

    • Problem: The active Pd(0) catalyst is sensitive to oxidation by air, which leads to catalyst deactivation and can promote the homocoupling of the boronic acid.[2]

    • Solution: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas (e.g., Argon or Nitrogen). The reaction vessel should be evacuated and backfilled with an inert gas multiple times before adding the catalyst, and a positive pressure of inert gas should be maintained throughout the reaction.[1]

Question 2: My reaction is producing significant side products. How can I identify and minimize them?

Answer: The most common side reactions in the Suzuki coupling of 2-chloropyridines are homocoupling of the boronic acid and protodeboronation.

  • Homocoupling (Ar'-Ar' formation):

    • Identification: This byproduct is the dimer of your boronic acid starting material.

    • Cause: This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium, especially when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[2]

    • Minimization: Ensure the reaction is thoroughly degassed and run under a strictly inert atmosphere.[2] Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system can also reduce homocoupling.[2]

  • Protodeboronation (Ar'-H formation):

    • Identification: This byproduct is the arene or heteroarene corresponding to your boronic acid, where the boronic acid group has been replaced by a hydrogen atom.

    • Cause: This occurs when the C-B bond of the boronic acid is cleaved by a proton source. Pyridylboronic acids can be particularly susceptible to this side reaction in the presence of aqueous bases.[2][3]

    • Minimization: Use anhydrous solvents and reagents where possible. Alternatively, switching from a boronic acid to a more stable boronic ester (e.g., pinacol esters) or a trifluoroborate salt can significantly enhance stability and prevent this side reaction.[2]

  • Hydrodehalogenation (Ar-H formation):

    • Identification: This byproduct is the pyridine core where the chlorine atom has been replaced by a hydrogen.

    • Cause: After oxidative addition, the palladium complex may react with a hydride source in the reaction mixture (sometimes from an amine base or alcoholic solvent), leading to reductive elimination of the dehalogenated product.[6]

    • Minimization: Ensure the reaction is performed under an inert atmosphere and choose a solvent less prone to acting as a hydride source.[4]

Data Presentation: Catalyst and Base Selection

The choice of catalyst, ligand, and base is critical for success. The following tables summarize common choices and their typical effectiveness for coupling with 2-chloropyridines.

Table 1: Comparison of Common Catalyst Systems

Catalyst Precursor Ligand Typical Loading (mol%) Key Advantages & Considerations
Pd(OAc)₂ or Pd₂(dba)₃ SPhos / XPhos 1-4% Pd, 2-8% Ligand Excellent for electron-deficient heteroaryl chlorides; bulky ligand prevents catalyst deactivation.[2]
Pd(PEPPSI)-IPr IPr (NHC Ligand) 1-3% Highly active for C-Cl bond activation; can offer unique selectivity in dichloropyridines.[7]
Pd(PPh₃)₄ (PPh₃) 2-5% A common, commercially available Pd(0) source; may be less effective for unreactive chlorides.[2]

| Pd₂(dba)₃ | P(t-Bu)₃ | 1-3% Pd, 2-6% Ligand | A robust system often used for coupling various aryl chlorides.[8] |

Table 2: Effect of Different Bases on Coupling Yield

Base (2-3 equiv.) Typical Solvent(s) Relative Effectiveness Notes
K₃PO₄ Toluene, Dioxane Often Very High Frequently the base of choice for challenging couplings with heteroaryl chlorides.[2]
Cs₂CO₃ Toluene, Dioxane High Another strong base that is very effective but generally more expensive.[3]
Na₂CO₃ Dioxane/H₂O, EtOH/H₂O Moderate to High A common and effective base, but may be less potent for the C-Cl activation.[2]

| K₂CO₃ | Dioxane/H₂O, EtOH/H₂O | Moderate | Generally less effective than K₃PO₄ or Cs₂CO₃ for this specific transformation.[3] |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • 2-Chloropyridine derivative (1.0 mmol, 1.0 eq)

  • Aryl/heteroaryl boronic acid or ester (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane or Toluene (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the 2-chloropyridine, boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[2]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[1]

Visualizations

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst system active enough for 2-chloropyridine? start->check_catalyst solution_catalyst Switch to Buchwald Ligands (SPhos, XPhos) or NHC Ligands. Increase catalyst loading. check_catalyst->solution_catalyst No check_base Is the base strong enough? check_catalyst->check_base Yes solution_base Screen stronger bases like K₃PO₄ or Cs₂CO₃. check_base->solution_base No check_temp Is the reaction temperature sufficient? check_base->check_temp Yes solution_temp Increase temperature to 80-120 °C. Consider microwave irradiation. check_temp->solution_temp No check_degas Is the system properly degassed? check_temp->check_degas Yes solution_degas Degas solvents thoroughly. Ensure inert atmosphere. check_degas->solution_degas No side_reactions Are major side products observed? (Homocoupling, Protodeboronation) check_degas->side_reactions Yes solution_side_reactions Use boronic esters. Ensure strict inert conditions. side_reactions->solution_side_reactions

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Suzuki_Cycle_Problems cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Reactants cluster_problems Common Problems with 2-Chloropyridines pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)-Cl(L₂) pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)-Ar'(L₂) pd2_ox->pd2_trans Transmetalation product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 aryl_halide 2-Chloropyridine (Ar-Cl) aryl_halide->pd2_ox boronic_acid Boronic Acid (Ar'-B(OR)₂) boronic_acid->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans p1 High energy barrier due to strong C-Cl bond. p1->pd2_ox p2 Pyridine N coordinates to Pd, causing catalyst deactivation. p2->pd0 p3 Protodeboronation of Ar'-B(OR)₂. p3->boronic_acid

Caption: Suzuki cycle highlighting challenges with 2-chloropyridines.

Frequently Asked Questions (FAQs)

Q1: Can I use boronic acids with other functional groups on the pyridine ring, like an amino group? A: Yes, but substrates like 2-chloro-3-aminopyridine are particularly challenging. The amino group, being Lewis basic like the pyridine nitrogen, can also coordinate to and inhibit the palladium catalyst.[4] In these cases, the choice of a highly active catalyst system with bulky ligands (e.g., Buchwald or NHC ligands) is even more critical to achieve success.[4]

Q2: Is it better to use a boronic acid or a boronic ester (e.g., pinacol ester)? A: While boronic acids are more common, boronic esters (like pinacol esters) or trifluoroborate salts offer greater stability.[2] They are less prone to the side reaction of protodeboronation, which can be a significant issue, especially with pyridylboronic acids.[2] If you are observing significant protodeboronation, switching to an ester or salt is a highly recommended strategy.

Q3: Can I run the Suzuki coupling of 2-chloropyridines under aerobic (open to air) conditions? A: This is strongly discouraged. The catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxidation.[2] Oxygen in the air can deactivate the catalyst and promote the unwanted homocoupling of the boronic acid, both of which will significantly reduce the yield of your desired product.[2] Always use degassed solvents and maintain an inert atmosphere for best results.

Q4: My 2-chloropyridine substrate has other chloro-substituents. Can I achieve selective coupling? A: Yes, regioselective coupling is possible and often depends on the electronic and steric environment of the different chlorine atoms. Furthermore, specific catalyst systems can control selectivity. For instance, Pd/NHC catalytic systems have been shown to be effective for C4-selective Suzuki couplings of 2,4-dichloropyridines.[7] Careful optimization of the ligand, base, and solvent is required to achieve high selectivity.

Q5: What is the role of water in some Suzuki coupling procedures? A: In many Suzuki protocols, a co-solvent system like Dioxane/Water or Toluene/Water is used. The aqueous phase helps to dissolve the inorganic base (like K₃PO₄ or Na₂CO₃), which facilitates the activation of the boronic acid for the crucial transmetalation step.[9] However, for substrates prone to protodeboronation, anhydrous conditions may be necessary.

References

Formation of byproducts in the synthesis of 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-3,5-dimethylpyridine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common synthetic routes to this compound?

The most prevalent synthetic route involves the chlorination of 2-Hydroxymethyl-3,5-dimethylpyridine. This precursor is typically synthesized from 3,5-Lutidine through a multi-step process involving oxidation to the N-oxide, followed by rearrangement and functional group manipulation. Common chlorinating agents for the final step include thionyl chloride (SOCl₂) and triphosgene.

Q2: What are the potential byproducts in the synthesis of this compound?

Several byproducts can form during the synthesis, primarily in the chlorination step. Understanding these impurities is crucial for optimizing reaction conditions and ensuring product purity. The principal byproducts include:

  • Over-chlorinated Species: Further chlorination of the methyl groups on the pyridine ring can occur, leading to the formation of dichloromethyl and trichloromethyl derivatives.

  • Dimeric Impurities: Self-reaction of the product or reaction with the starting material can lead to the formation of dimeric structures, such as bis(2-(3,5-dimethylpyridyl))methane derivatives.

  • Polymeric Materials: Under certain conditions, especially with excess heat or prolonged reaction times, polymerization can occur, leading to the formation of what is sometimes generally referred to as "pyridine derivate superpolymer".

  • Unreacted Starting Material: Incomplete conversion of 2-Hydroxymethyl-3,5-dimethylpyridine will result in its presence as an impurity.

Q3: How can I minimize the formation of over-chlorinated byproducts?

The formation of di- and trichloromethyl byproducts is often a result of harsh reaction conditions. To minimize their formation, consider the following:

  • Control Stoichiometry: Use a controlled molar ratio of the chlorinating agent to the starting material. A slight excess of the chlorinating agent is often necessary for complete conversion, but a large excess should be avoided.

  • Temperature Control: Maintain a low to moderate reaction temperature. High temperatures can promote radical chlorination of the methyl groups.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to avoid prolonged exposure to the chlorinating agent.

Q4: What causes the formation of dimeric and polymeric impurities, and how can I prevent them?

Dimerization and polymerization are often catalyzed by acidic conditions and elevated temperatures. The generated HCl during chlorination with thionyl chloride can contribute to these side reactions.

  • Use of a Base: The addition of a non-nucleophilic base, such as pyridine, can neutralize the in-situ generated HCl, thereby reducing the likelihood of acid-catalyzed side reactions.

  • Temperature and Concentration: Running the reaction at lower temperatures and in a more dilute solution can decrease the rate of these bimolecular and polymerization reactions.

Q5: My reaction is sluggish or incomplete. What are the possible causes and solutions?

Incomplete conversion can be due to several factors:

  • Reagent Quality: Ensure the chlorinating agent is of high purity and has not decomposed. Thionyl chloride, for instance, can hydrolyze if exposed to moisture.

  • Insufficient Activation: The conversion of the hydroxyl group to a good leaving group is a critical step. Ensure proper reaction conditions for this activation to occur.

  • Temperature: While high temperatures can lead to byproducts, a temperature that is too low may result in a slow or stalled reaction. Gradual warming of the reaction mixture might be necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters and their impact on product yield and purity. Note that these are generalized values and optimal conditions may vary.

ParameterCondition A (Optimized)Condition B (Sub-optimal)Expected Outcome
Chlorinating Agent Thionyl Chloride (1.1 eq)Thionyl Chloride (2.0 eq)Lower equivalence minimizes over-chlorination.
Temperature 0 °C to Room TempRefluxLower temperature reduces byproduct formation.
Base Pyridine (1.1 eq)NoneNeutralizes HCl, suppressing dimerization/polymerization.
Typical Yield 85-95%60-75%Optimized conditions lead to higher yields of the desired product.
Purity (by GC-MS) >98%80-90%Sub-optimal conditions result in a higher percentage of impurities.
Major Byproducts Unreacted Starting Material (<2%)Over-chlorinated species (5-10%), Dimers (2-5%)Highlights the trade-off between conversion and selectivity.

Experimental Protocols

Synthesis of this compound

This protocol describes the chlorination of 2-Hydroxymethyl-3,5-dimethylpyridine using thionyl chloride.

Materials:

  • 2-Hydroxymethyl-3,5-dimethylpyridine

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Hydroxymethyl-3,5-dimethylpyridine (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.1 eq) to the solution and stir for 10 minutes.

  • Slowly add a solution of thionyl chloride (1.1 eq) in anhydrous dichloromethane via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Analysis of Byproducts by GC-MS

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Capillary column suitable for pyridine analysis (e.g., DB-5ms or equivalent).

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

Data Analysis:

  • Identify the main product peak and potential byproduct peaks by comparing their retention times and mass spectra with known standards or by interpreting the fragmentation patterns.

  • Quantify the relative amounts of product and byproducts using peak area percentages.

Visual Diagrams

Synthesis_Pathway cluster_byproducts Potential Byproducts 3,5-Lutidine 3,5-Lutidine 2-Hydroxymethyl-3,5-dimethylpyridine 2-Hydroxymethyl-3,5-dimethylpyridine 3,5-Lutidine->2-Hydroxymethyl-3,5-dimethylpyridine Multi-step synthesis This compound This compound 2-Hydroxymethyl-3,5-dimethylpyridine->this compound Chlorination (SOCl2) Over-chlorinated species Over-chlorinated species This compound->Over-chlorinated species Side Reactions Dimeric impurities Dimeric impurities This compound->Dimeric impurities Side Reactions Polymeric materials Polymeric materials This compound->Polymeric materials Side Reactions

Caption: Synthetic pathway and potential byproduct formation.

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction cluster_byproducts_solutions Troubleshooting Byproduct Formation Start Problem Encountered Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Byproduct_Formation High Byproduct Formation Start->Byproduct_Formation Check_Reagents Check Reagent Quality Incomplete_Reaction->Check_Reagents Control_Stoichiometry Control Stoichiometry Byproduct_Formation->Control_Stoichiometry Check_Temp Adjust Temperature Check_Reagents->Check_Temp Check_Time Increase Reaction Time Check_Temp->Check_Time Lower_Temp Lower Reaction Temperature Control_Stoichiometry->Lower_Temp Add_Base Add Non-nucleophilic Base Lower_Temp->Add_Base

Caption: A logical workflow for troubleshooting common issues.

Technical Support Center: Nucleophilic Substitution on Pyyridine Rings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in nucleophilic substitution reactions on pyridine rings.

Frequently Asked Questions (FAQs)

Q1: Why is my nucleophilic substitution on the pyridine ring not working?

A1: The success of a nucleophilic aromatic substitution (SNAr) on a pyridine ring depends on several factors. The pyridine ring is naturally electron-deficient, which facilitates nucleophilic attack. However, for a successful reaction, the following conditions are generally required:

  • Presence of a good leaving group: Halogens (F, Cl, Br, I) or a nitro group (NO2) are common leaving groups. Fluorine is often the most effective leaving group.

  • Activation of the pyridine ring: The substitution is most favorable at the 2- and 4-positions (ortho and para to the nitrogen atom). This is because the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it.[1][2] Substitution at the 3-position is significantly less favorable as it does not allow for this stabilization.[1]

  • Sufficiently strong nucleophile: The nucleophile must be strong enough to attack the electron-deficient pyridine ring. Common nucleophiles include alkoxides, thiolates, amines, and carbanions.

Q2: At which position on the pyridine ring should I expect the substitution to occur?

A2: Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions.[2] This regioselectivity is due to the resonance stabilization of the anionic intermediate formed during the reaction. When the nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is placed on the nitrogen atom, which is a stabilizing feature.[1][2] Attack at the C-3 position does not allow for this charge delocalization onto the nitrogen, making the intermediate less stable and the reaction less likely.[1] While both C-2 and C-4 are activated, the selectivity between them can be influenced by the specific substrate, nucleophile, and reaction conditions.[3]

Q3: How can I increase the reactivity of my pyridine substrate?

A3: To enhance the reactivity of a pyridine ring towards nucleophilic substitution, consider the following strategies:

  • Introduce electron-withdrawing groups: Adding electron-withdrawing substituents to the ring, especially at positions that can stabilize the negative charge of the Meisenheimer complex, will increase the electrophilicity of the ring and facilitate the attack of the nucleophile.

  • Formation of Pyridinium Salts: N-alkylation or N-acylation of the pyridine nitrogen to form a pyridinium salt significantly increases the ring's susceptibility to nucleophilic attack. The positive charge on the nitrogen atom makes the ring much more electron-deficient.

Q4: What are the best leaving groups for this type of reaction?

A4: The reactivity of the leaving group in SNAr reactions on pyridine rings generally follows the order: F > NO2 > Cl > Br > I. This is because the rate-determining step is typically the attack of the nucleophile, and more electronegative groups enhance the electrophilicity of the carbon atom being attacked.

Troubleshooting Guide

This guide addresses common problems encountered during nucleophilic substitution reactions on pyridine rings.

Problem Possible Cause Suggested Solution
Low or No Conversion Poor Leaving Group: The leaving group is not sufficiently labile.- If possible, replace the leaving group with a better one (e.g., convert a chloro-substituent to a fluoro-substituent).- For less reactive leaving groups, harsher reaction conditions (higher temperature, longer reaction time) may be necessary.
Weak Nucleophile: The nucleophile is not reactive enough to attack the pyridine ring.- Use a stronger nucleophile. If using an alcohol or amine, consider deprotonating it with a suitable base to form the more nucleophilic alkoxide or amide.- Increase the concentration of the nucleophile.
Deactivating Substituents: The pyridine ring has electron-donating groups that reduce its electrophilicity.- If possible, modify the substrate to remove or replace electron-donating groups.- Activate the pyridine ring by forming a pyridinium salt.
Incorrect Regiochemistry: The leaving group is at the 3-position.- Redesign the synthesis to place the leaving group at the 2- or 4-position.
Formation of Multiple Products Lack of Regioselectivity: If both 2- and 4-positions are available for substitution, a mixture of products may be obtained.- Modify the substrate to block one of the positions.- Carefully optimize reaction conditions (temperature, solvent, nucleophile) to favor one isomer.[3]
Side Reactions: The nucleophile or product may be unstable under the reaction conditions.- Use milder reaction conditions (lower temperature, shorter reaction time).- Protect sensitive functional groups on the substrate or nucleophile.
Over-reaction: If the pyridine ring has multiple leaving groups, substitution may occur at more than one position.- Use a stoichiometric amount of the nucleophile.- Lower the reaction temperature to control the reactivity.
Product Degradation Harsh Reaction Conditions: High temperatures or strong bases can lead to decomposition of the desired product.- Screen for milder reaction conditions.- Consider using a catalyst to enable the reaction to proceed at a lower temperature.
Difficult Product Isolation Polar Product: The product may be highly polar and difficult to extract from a polar aprotic solvent.- After the reaction, try to precipitate the product by adding a non-polar solvent.- Utilize column chromatography with an appropriate solvent system for purification.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution of a Halopyridine

This protocol is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the halopyridine substrate in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP).

    • Add the nucleophile to the reaction mixture. If the nucleophile is an alcohol or amine, a base (e.g., NaH, K2CO3, or a non-nucleophilic organic base) should be added to generate the active nucleophile in situ.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

The following table summarizes representative examples of nucleophilic substitution reactions on pyridine rings, highlighting the reaction conditions and corresponding yields.

Pyridine Substrate Nucleophile Leaving Group Solvent Temperature (°C) Time (h) Yield (%)
2-ChloropyridineSodium MethoxideClMethanolReflux685
4-FluoropyridinePiperidineFEthanol80492
2-BromopyridineSodium ThiophenoxideBrDMF100878
4-NitropyridineAnilineNO2NMP1501265
2,6-DichloropyridineAmmoniaClEthanol120 (sealed tube)2470 (mono-substitution)
2-Chloro-5-nitropyridineMorpholineClDMSO100295

Mandatory Visualization

Troubleshooting Workflow for Nucleophilic Substitution on Pyridine Rings

Troubleshooting_Workflow Start Start: Low or No Product Formation Check_Substrate Check Substrate: - Leaving group at C2/C4? - Good leaving group (F, NO2)? - No strong electron-donating groups? Start->Check_Substrate Substrate_OK Substrate is suitable Check_Substrate->Substrate_OK Yes Modify_Substrate Action: Modify Substrate - Change leaving group position/type - Form pyridinium salt Check_Substrate->Modify_Substrate No Check_Nucleophile Check Nucleophile: - Sufficiently strong? - Correct stoichiometry? Nucleophile_OK Nucleophile is suitable Check_Nucleophile->Nucleophile_OK Yes Modify_Nucleophile Action: Modify Nucleophile - Use stronger nucleophile - Increase concentration - Use a base to deprotonate Check_Nucleophile->Modify_Nucleophile No Check_Conditions Check Reaction Conditions: - Appropriate solvent (polar aprotic)? - Sufficient temperature and time? Conditions_OK Conditions are appropriate Check_Conditions->Conditions_OK Yes Modify_Conditions Action: Modify Conditions - Increase temperature - Increase reaction time - Change solvent Check_Conditions->Modify_Conditions No Substrate_OK->Check_Nucleophile Nucleophile_OK->Check_Conditions Success Reaction Successful Conditions_OK->Success Modify_Substrate->Start Modify_Nucleophile->Start Modify_Conditions->Start

Caption: A flowchart for troubleshooting common issues in pyridine SNAr reactions.

Signaling Pathway of Nucleophilic Aromatic Substitution on Pyridine

SNAr_Mechanism Reactants Pyridine Substrate (Pyr-LG) + Nucleophile (Nu-) Transition_State1 Transition State 1 Reactants->Transition_State1 Nucleophilic Attack (Rate-determining) Meisenheimer Meisenheimer Intermediate [Pyr(Nu)(LG)]- Transition_State1->Meisenheimer Transition_State2 Transition State 2 Meisenheimer->Transition_State2 Leaving Group Departure Products Substituted Pyridine (Pyr-Nu) + Leaving Group (LG-) Transition_State2->Products

References

Technical Support Center: Optimizing Catalyst Loading for 2-Chloropyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalyst loading in 2-chloropyridine cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my cross-coupling reactions with 2-chloropyridine resulting in low yields?

Low yields with 2-chloropyridine substrates are a common challenge and can be attributed to several factors:

  • High Strength of the C-Cl Bond: The carbon-chlorine bond in 2-chloropyridines is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult and often rate-limiting.[1][2][3]

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes that hinder the catalytic cycle. This is often referred to as the "2-pyridyl problem".[1][4]

  • Side Reactions: Competing side reactions such as protodeboronation (for Suzuki reactions) and homocoupling of the coupling partners can consume starting materials and reduce the yield of the desired product.[1][4]

To address low yields, it is crucial to employ highly active catalyst systems and carefully optimized reaction conditions.[1]

Q2: How can I prevent catalyst deactivation when working with 2-chloropyridines?

Catalyst deactivation due to coordination of the pyridine nitrogen is a primary obstacle. To mitigate this, consider the following strategies:

  • Use of Bulky, Electron-Rich Ligands: Sterically hindered and electron-rich ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective.[1][2] These ligands stabilize the palladium center, promote the challenging oxidative addition step, and sterically shield the metal from inhibitory coordination by the pyridine nitrogen.[1]

  • Employ Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can lead to the clean and efficient generation of the active Pd(0) species, which can improve reaction outcomes.[5]

Q3: What are the most common side reactions in 2-chloropyridine cross-couplings and how can they be minimized?

The most prevalent side reactions are protodeboronation and homocoupling, particularly in Suzuki-Miyaura couplings.[1][4]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source, often from water or acidic impurities, replacing the boronic acid group with a hydrogen atom.[1][4] To minimize this, you can:

    • Use anhydrous solvents and reagents.[2]

    • Employ boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable and less prone to this side reaction.[1][6]

    • Select a weaker or less nucleophilic base.[2]

  • Homocoupling: This is the self-coupling of the boronic acid or aryl halide. It is often promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][4] To reduce homocoupling:

    • Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).[1][2]

    • Use a Pd(0) source or an efficient precatalyst system.[1]

Q4: How do I select the appropriate base for my 2-chloropyridine cross-coupling reaction?

The choice of base is critical and can significantly impact the reaction yield.[1] A strong, non-nucleophilic base is often required.[2][3]

  • For Suzuki-Miyaura couplings , potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1][2]

  • For Buchwald-Hartwig aminations , sodium tert-butoxide (NaOtBu) is the most common and effective base.[3] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this may necessitate a more active catalyst system and higher temperatures.[3]

It is highly recommended to screen several bases during the optimization of your reaction conditions.[2]

Troubleshooting Guides

Issue 1: Low to No Conversion

If you observe low or no conversion of your 2-chloropyridine starting material, consider the following troubleshooting steps in a systematic manner.

Troubleshooting Workflow for Low Conversion

G start Low or No Conversion Observed catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes catalyst_sol Switch to more active ligands (e.g., SPhos, XPhos, NHCs). Increase catalyst loading (e.g., up to 5 mol%). Use a fresh batch of catalyst/ligand. catalyst->catalyst_sol No base Is the base effective? temp->base Yes temp_sol Increase temperature (typically 80-120 °C). Consider microwave irradiation for faster reaction times. temp->temp_sol No inert Is the system properly degassed? base->inert Yes base_sol Screen strong, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu). base->base_sol No inert_sol Ensure solvents are thoroughly degassed. Evacuate and backfill vessel with Ar/N₂. inert->inert_sol No end Improved Yield inert->end Yes catalyst_sol->temp temp_sol->base base_sol->inert inert_sol->end

Caption: A decision tree for systematically troubleshooting low-yield reactions.

Issue 2: Complex Mixture of Byproducts

If your reaction results in a complex mixture of products with significant byproduct formation, a different optimization strategy is needed.

Troubleshooting Workflow for Byproduct Formation

G start Complex Mixture of Byproducts homocoupling Is homocoupling observed? start->homocoupling protodeboronation Is protodeboronation suspected? homocoupling->protodeboronation No homocoupling_sol Ensure thorough degassing. Use a Pd(0) source or efficient precatalyst. Avoid excess boronic acid. homocoupling->homocoupling_sol Yes dehalogenation Is dehalogenation observed? protodeboronation->dehalogenation No protodeboronation_sol Use anhydrous solvents. Switch from boronic acid to a more stable pinacol ester or trifluoroborate salt. protodeboronation->protodeboronation_sol Yes dehalogenation_sol Ensure strictly anhydrous conditions. Use high-purity base. Use a slight excess of the amine (for amination). dehalogenation->dehalogenation_sol Yes end Cleaner Reaction Profile dehalogenation->end No homocoupling_sol->protodeboronation protodeboronation_sol->dehalogenation dehalogenation_sol->end

Caption: A workflow for diagnosing and minimizing common side reactions.

Data Presentation: Catalyst Loading and Reaction Conditions

The following tables summarize typical starting conditions for optimizing cross-coupling reactions with 2-chloropyridines. Note that these are general guidelines, and optimization for specific substrates is crucial.

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloropyridines

ParameterTypical RangeNotesSource(s)
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Pd G3/G4 PrecatalystsPrecatalysts often give more reliable results.[4][5][6]
Catalyst Loading 1 - 5 mol%Higher loadings may be needed for less reactive substrates.[3][6]
Ligand SPhos, XPhos, RuPhos, NHCsBulky, electron-rich ligands are essential.[1][2]
Ligand:Pd Ratio 1:1 to 2:1Optimal ratio can vary depending on the specific ligand and catalyst.[6]
Base K₃PO₄, K₂CO₃, Cs₂CO₃K₃PO₄ is often a good starting point.[1][2]
Solvent Toluene/H₂O, Dioxane/H₂O, DMF/H₂OAnhydrous solvents may be needed to prevent protodeboronation.[2][6]
Temperature 80 - 120 °CHigher temperatures are generally required to activate the C-Cl bond.[1][2]

Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Chloropyridines

ParameterTypical RangeNotesSource(s)
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Pd G3/G4 PrecatalystsPrecatalysts are highly recommended for C-Cl amination.[3][5]
Catalyst Loading 1 - 5 mol%Challenging substrates may require up to 5 mol%.[3]
Ligand RuPhos, BrettPhos, DavePhos, JosiphosSterically hindered biarylphosphine ligands are critical.[3]
Ligand:Pd Ratio 1:1 to 2:1Dependent on the precatalyst and specific ligand used.[7]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃NaOtBu is most common; use weaker bases for sensitive substrates.[3][8]
Solvent Toluene, 1,4-Dioxane, THFUse dry, degassed solvents.[3]
Temperature 80 - 110 °CElevated temperatures are necessary for oxidative addition.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Chloropyridine

This is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add the 2-chloropyridine (1.0 equiv.), the boronic acid or ester (1.2 - 1.5 equiv.), the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).[4]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[1][2]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.[4][6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[6]

General Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Purification A Combine solid reagents: 2-Chloropyridine, Boronic Acid, Base, Catalyst, Ligand B Seal, Evacuate, and Backfill with Ar/N₂ (3x) A->B C Add Degassed Solvent B->C D Heat to 80-120 °C with Vigorous Stirring C->D E Monitor by TLC/LC-MS D->E F Cool to Room Temp E->F G Aqueous Workup F->G H Dry, Concentrate G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: General experimental workflow for cross-coupling reactions.

References

Removal of unreacted starting material from 2-Chloro-3,5-dimethylpyridine product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Chloro-3,5-dimethylpyridine, specifically focusing on the removal of unreacted starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most probable unreacted starting material found in crude this compound?

A1: Based on common synthetic routes for analogous pyridine derivatives, the most likely starting material is 3,5-Lutidine (3,5-dimethylpyridine). The purification strategies outlined in this guide are primarily focused on the removal of this impurity.

Q2: What are the key physical properties to consider when separating this compound from 3,5-Lutidine?

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the recommended techniques for determining the purity of this compound and quantifying the amount of residual 3,5-Lutidine.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of this compound.

Issue 1: Presence of a Significant Amount of Starting Material (3,5-Lutidine) in the Product

Method 1: Fractional Distillation

Fractional distillation is an effective method for separating liquids with different boiling points.

  • Experimental Protocol:

    • Assemble a fractional distillation apparatus. A Vigreux column is suitable for this purpose.

    • Place the crude this compound in the distillation flask.

    • Gradually heat the flask.

    • Collect the fraction that distills at the boiling point of 3,5-Lutidine (~170-172°C).

    • Increase the temperature to distill the pure this compound. The exact boiling point should be determined experimentally but will be higher than that of 3,5-Lutidine.

    • Monitor the purity of the collected fractions using GC-MS or HPLC.

Parameter3,5-LutidineThis compound
Boiling Point ~170-172°CExpected to be > 172°C

Method 2: Acid-Base Extraction

This method leverages the basic nature of the unreacted 3,5-Lutidine.

  • Experimental Protocol:

    • Dissolve the crude product in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic 3,5-Lutidine will react to form a water-soluble salt and move to the aqueous layer.

    • Separate the aqueous layer.

    • Repeat the acid wash to ensure complete removal of the lutidine.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Issue 2: Difficulty in Separating the Product from the Starting Material by a Single Method

Method: Combination of Purification Techniques

For high-purity requirements, a multi-step purification approach is recommended.

  • Experimental Protocol:

    • Perform an initial acid-base extraction to remove the bulk of the unreacted 3,5-Lutidine.

    • Follow this with fractional distillation of the resulting organic material to separate the product from any remaining starting material and other non-basic impurities.

    • For exceptionally high purity, column chromatography can be employed as a final polishing step.

Issue 3: Need for a Highly Purified Product for Sensitive Applications

Method: Column Chromatography

Column chromatography provides excellent separation based on the differential adsorption of compounds to a stationary phase.

  • Experimental Protocol:

    • Stationary Phase: Silica gel is a common choice.

    • Mobile Phase (Eluent): A solvent system of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf of the product around 0.3-0.4). Given the higher polarity of this compound compared to 3,5-Lutidine (due to the chloro-substituent), the product is expected to have a lower Rf value.

    • Procedure:

      • Pack a chromatography column with silica gel slurry.

      • Load the crude product onto the column.

      • Elute the column with the chosen solvent system.

      • Collect fractions and analyze them by TLC, GC-MS, or HPLC to identify the pure product fractions.

      • Combine the pure fractions and remove the solvent under reduced pressure.

CompoundExpected PolarityExpected Elution Order
3,5-LutidineLess PolarElutes First
This compoundMore PolarElutes Second

Visualizations

Purification_Workflow start Crude Product (this compound + 3,5-Lutidine) extraction Acid-Base Extraction start->extraction Remove bulk of starting material distillation Fractional Distillation extraction->distillation Further purification chromatography Column Chromatography distillation->chromatography High-purity polishing end Pure this compound chromatography->end

Caption: General workflow for the purification of this compound.

Acid_Base_Extraction cluster_0 Separatory Funnel organic_layer Organic Layer (Product + Solvent) separate Separate Layers organic_layer->separate aqueous_layer Aqueous Layer (Lutidine Salt + Water) aqueous_layer->separate crude Crude Product in Organic Solvent add_acid Add Dilute HCl crude->add_acid purified_organic Purified Organic Layer separate->purified_organic waste_aqueous Aqueous Layer with Impurity separate->waste_aqueous

Caption: Logical diagram of the acid-base extraction process.

Technical Support Center: Regioselective Functionalization of 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-chloro-3,5-dimethylpyridine. This resource is designed for researchers, chemists, and drug development professionals to address common challenges and improve regioselectivity in their synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what factors govern their reactivity?

A: The primary sites for functionalization are the C2-chloro position, the C4 position, and the C6 position.

  • C2-Position (via the Chloro Group): The chlorine atom is a leaving group, making this position ideal for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr).[1][2]

  • C4 and C6 Positions (C-H Functionalization): The electron-withdrawing nature of the pyridine nitrogen atom increases the acidity of the protons on the ring, particularly those at the C2/C6 (ortho) and C4 (para) positions.[3] This makes the C4 and C6 positions susceptible to deprotonation by strong bases (metalation) followed by reaction with an electrophile.[4]

  • Regioselectivity Factors: The choice between C4 and C6 functionalization is governed by a delicate interplay of electronic and steric effects. The methyl groups at C3 and C5 create significant steric hindrance, which can influence the approach of bulky reagents.[5] The choice of base and reaction conditions is critical for directing functionalization to a specific site.[6]

Q2: I am observing a mixture of isomers during C-H functionalization. What are the likely causes?

A: Obtaining a mixture of C4 and C6 substituted isomers is the most common regioselectivity challenge. This typically arises from the comparable acidity of the C4-H and C6-H protons. The outcome is highly dependent on the reaction conditions. Key factors include:

  • Base Selection: Different organolithium reagents or lithium amides can exhibit different selectivities. For instance, lithium diisopropylamide (LDA) is known to favor ortho-metalation, while bulkier bases or those with specific chelating agents may favor the less-hindered C6 position.[7][8]

  • Temperature: Lithiation reactions are often kinetically controlled at low temperatures (-78 °C). At higher temperatures, thermodynamic equilibrium between different lithiated species can occur, leading to product mixtures.[7]

  • Additives: Coordinating agents like N,N,N',N'-tetramethylethylenediamine (TMEDA) or lithium 2-(dimethylamino)ethoxide (LiDMAE) can break up organolithium aggregates and form complexes that favor deprotonation at a specific site.[6][9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Deprotonation/Lithiation

Q: My attempt to selectively functionalize the C6 position of this compound via lithiation resulted in a mixture of C4 and C6 products, with the C4 isomer dominating. How can I improve C6 selectivity?

A: This is a classic regioselectivity problem. While the C4 proton is sterically hindered by the two adjacent methyl groups, it is electronically activated. To favor C6 deprotonation, you must leverage kinetic control and specific reagent complexes that favor the less sterically encumbered C6 position.

Troubleshooting Steps & Solutions:

  • Choice of Base: Standard bases like n-BuLi or LDA may not provide sufficient selectivity. Using a "superbase" mixture known to direct lithiation away from the heteroatom's adjacent positions can be effective. The BuLi-LiDMAE mixed base has been shown to regioselectively lithiate 2-chloropyridine at the C6 position.[6][10]

  • Temperature Control: Perform the deprotonation at very low temperatures (e.g., -78 °C to -100 °C) to ensure the reaction is under kinetic control. This traps the initially formed, desired lithiated species before it can equilibrate to the thermodynamically more stable isomer.

  • Solvent and Additives: The choice of solvent can influence the aggregation state and reactivity of the organolithium base. Ethereal solvents like THF are common. The addition of a coordinating agent like TMEDA is standard, but for C6 selectivity in this specific system, LiDMAE is a more targeted choice.[6]

(Note: Data is representative for the 2-chloropyridine core and illustrates the principle. Results for the 3,5-dimethyl substituted analog will be influenced by added sterics.)

Base/AdditiveTemperature (°C)Major Product PositionRegioselectivity (C6:Other)Reference
LDA-78C3 (ortho)High for ortho[10]
n-BuLi-78Mixture/AdditionPoor[10]
BuLi-LiDMAE0C6>95:5[10]
LTMP-70C3/MixtureModerate[8]

LDA: Lithium diisopropylamide; LiDMAE: Lithium 2-(dimethylamino)ethoxide; LTMP: Lithium 2,2,6,6-tetramethylpiperidide.

G start Poor C6:C4 Selectivity in Lithiation check_base Evaluate Base System start->check_base check_temp Verify Temperature Protocol start->check_temp check_add Consider Additives start->check_add sol_base1 Using n-BuLi or LDA? check_base->sol_base1 Analysis sol_temp1 Temp > -70°C? check_temp->sol_temp1 Analysis sol_add1 Using TMEDA? check_add->sol_add1 Analysis sol_base2 Switch to BuLi-LiDMAE (1.1 eq) in Hexane sol_base1->sol_base2 Solution sol_temp2 Maintain temp at -78°C or lower during deprotonation and electrophile quench sol_temp1->sol_temp2 Solution sol_add2 LiDMAE is integral to the BuLi-LiDMAE base system for C6 direction sol_add1->sol_add2 Recommendation

Troubleshooting workflow for improving C6 lithiation selectivity.
Issue 2: Low Yield in Suzuki-Miyaura Coupling at C2

Q: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid at the C2 position of this compound, but the reaction is sluggish and gives low yields. What can I do to optimize it?

A: Low yields in Suzuki couplings of electron-deficient heteroaryl chlorides are common and can often be traced to catalyst deactivation, suboptimal base, or inadequate reaction conditions. The 2-chloropyridine core is a suitable substrate, but requires a robust catalytic system.[11]

Troubleshooting Steps & Solutions:

  • Catalyst and Ligand Selection: The choice of palladium source and, more importantly, the phosphine ligand is critical. For challenging substrates like heteroaryl chlorides, modern, bulky, electron-rich phosphine ligands are often required to promote the difficult oxidative addition step and stabilize the catalytic species.

  • Base and Solvent System: The base is crucial for activating the boronic acid in the transmetalation step.[12] A moderately strong inorganic base is typically preferred. The solvent must be able to dissolve the reagents and tolerate the reaction temperature.

  • Oxygen Exclusion: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Incomplete degassing of the solvent and reaction vessel is a common cause of failure.

Pd Source (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (2)Toluene/H₂O100< 20
Pd₂(dba)₃ (1)SPhos (2.5)K₃PO₄ (2)1,4-Dioxane100> 90
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)DME/H₂O85~75
PdCl₂(dppf) (3)-Na₂CO₃ (2)Toluene110~60

Data is representative and based on established protocols for similar substrates.

G sub This compound + Ar-B(OH)₂ prod 2-Aryl-3,5-dimethylpyridine sub->prod Reaction cat Pd Catalyst (e.g., Pd₂(dba)₃) cat->prod influences rate & stability lig Bulky Ligand (e.g., SPhos) lig->prod critical for oxidative addition base Base (e.g., K₃PO₄) base->prod enables transmetalation solv Solvent (e.g., Dioxane) solv->prod affects solubility & temperature

Key components influencing Suzuki-Miyaura coupling outcomes.

Experimental Protocols

Protocol 1: Regioselective C6-Lithiation and Iodination

This protocol is adapted from procedures demonstrating selective C6 lithiation of 2-chloropyridine.[10]

Materials:

  • This compound

  • Anhydrous Hexane

  • n-Butyllithium (n-BuLi, 1.6 M in hexanes)

  • 2-(Dimethylamino)ethanol (DMAE)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Na₂S₂O₃ solution

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Prepare LiDMAE: To a flame-dried, argon-purged flask at 0 °C, add anhydrous hexane and 2-(dimethylamino)ethanol (1.1 eq). Slowly add n-BuLi (1.0 eq) and stir for 30 minutes at 0 °C.

  • Prepare Base: In a separate flame-dried, argon-purged flask, add the prepared LiDMAE solution (1.1 eq relative to substrate) to anhydrous hexane. Cool to 0 °C and add n-BuLi (1.1 eq relative to substrate). Stir for 15 minutes.

  • Deprotonation: To the prepared base solution at 0 °C, add a solution of this compound (1.0 eq) in anhydrous hexane dropwise. Stir the reaction mixture at 0 °C for 1 hour.

  • Electrophilic Quench: Cool the reaction mixture to -78 °C. Add a solution of iodine (1.5 eq) in anhydrous THF dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to yield 2-chloro-6-iodo-3,5-dimethylpyridine.

Protocol 2: C2 Suzuki-Miyaura Cross-Coupling

This protocol uses a modern catalyst system suitable for heteroaryl chlorides.[11]

Materials:

  • This compound

  • Arylboronic acid (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 2.5 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), K₃PO₄ (2.0 eq), Pd₂(dba)₃ (1 mol%), and SPhos (2.5 mol%).

  • Degassing: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate. Wash the combined filtrate with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: C2 Buchwald-Hartwig Amination

This protocol is a general method for the amination of aryl chlorides.[13][14]

Materials:

  • This compound

  • Primary or secondary amine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos, 4 mol%)

  • Caesium carbonate (Cs₂CO₃, 1.5 eq)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (1.5 eq).

  • Degassing: Seal the flask, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq) and the amine (1.2 eq) via syringe.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring for 16-24 hours (monitor by TLC or LC-MS).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography.

References

Technical Support Center: Catalyst Deactivation in 2-Chloropyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation issues encountered during chemical reactions involving 2-chloropyridine. The content is tailored for researchers, scientists, and drug development professionals to facilitate smoother experimentation and process optimization.

Troubleshooting Guides

This section offers systematic guidance to diagnose and resolve common problems encountered during palladium-catalyzed cross-coupling reactions of 2-chloropyridine.

Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling

Symptoms: The reaction shows low or no formation of the desired biaryl product, with starting materials remaining largely unconsumed.

Possible Causes and Solutions:

  • Catalyst Poisoning: The Lewis basic nitrogen atom of the 2-chloropyridine substrate can coordinate strongly to the palladium center, leading to the formation of inactive catalyst complexes. This is a well-known issue often referred to as the "2-pyridyl problem".[1]

    • Solution 1: Employ Bulky Ligands: Sterically hindered and electron-rich phosphine ligands, such as XPhos, SPhos, or P(t-Bu)₃, can promote the formation of the active monoligated palladium(0) species and prevent the deactivating coordination of the pyridine nitrogen.[1][2]

    • Solution 2: Utilize a Pre-catalyst: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in situ.[1]

  • Inefficient Oxidative Addition: The carbon-chlorine bond in 2-chloropyridine is strong and less reactive compared to corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle difficult.[2][3]

    • Solution 1: Increase Reaction Temperature: Carefully increasing the reaction temperature, typically in the range of 80-120 °C, can provide the necessary energy to overcome the activation barrier for C-Cl bond cleavage.[2]

    • Solution 2: Switch to a More Active Catalyst System: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active system, such as one employing Buchwald or N-heterocyclic carbene (NHC) ligands.[2]

  • Ineffective Base or Solvent System: The choice of base and solvent is crucial for the transmetalation step and overall reaction efficiency.

    • Solution: Screen Bases and Solvents: Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[2] A mixture of an organic solvent like dioxane or toluene with water can be optimal for dissolving the base and facilitating the reaction.[2]

Issue 2: Low or No Yield in Buchwald-Hartwig Amination

Symptoms: The desired aminated pyridine product is formed in low yield or not at all.

Possible Causes and Solutions:

  • Inactive Catalyst System: The amination of chloropyridines is challenging and requires a highly active catalyst.

    • Solution 1: Use Specialized Ligands: Standard phosphine ligands are often ineffective. Employ bulky, electron-rich biarylphosphine ligands like RuPhos, BrettPhos, or DavePhos.[3]

    • Solution 2: Increase Catalyst Loading: For difficult substrates, increasing the catalyst loading from the typical 1-2 mol% to as high as 5 mol% may be necessary.[3]

  • Side Reactions: Hydrodehalogenation (replacement of the chloro group with a hydrogen atom) is a common side reaction.[3]

    • Solution 1: Optimize Base and Amine Stoichiometry: Ensure the use of a high-purity, anhydrous base like sodium tert-butoxide (NaOtBu).[3] Using a slight excess of the amine (1.2-1.5 equivalents) can also favor the desired amination pathway.[3]

    • Solution 2: Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents to minimize water content, which can contribute to hydrodehalogenation.[3]

Issue 3: Catalyst Decomposition (Palladium Black Formation)

Symptoms: A black precipitate (palladium black) is observed in the reaction mixture, often accompanied by a decrease in reaction rate.

Possible Causes and Solutions:

  • Slow Catalysis Leading to Agglomeration: If the catalytic cycle is slow due to inhibition by the pyridine substrate, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration into inactive palladium black.[4]

    • Solution: Optimize Reaction Rate: Implement strategies to accelerate the catalytic cycle, such as using more active ligands, increasing the temperature, or ensuring the efficient removal of byproducts.[4]

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to its deactivation and precipitation.[2]

    • Solution: Maintain Inert Atmosphere: Ensure that the reaction is set up and maintained under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed prior to use.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of catalyst deactivation in 2-chloropyridine reactions?

A1: The main deactivation pathways include:

  • Catalyst Poisoning: The nitrogen atom in the pyridine ring acts as a Lewis base and can bind strongly to the palladium catalyst, blocking active sites and inhibiting the catalytic cycle.[1]

  • Fouling/Coking: Deposition of carbonaceous materials or polymeric byproducts on the catalyst surface can physically block active sites and pores.

  • Sintering (Thermal Degradation): At high temperatures, the metal nanoparticles of the catalyst can migrate and agglomerate, leading to a decrease in the active surface area and, consequently, a loss of catalytic activity.

Q2: How can I monitor catalyst deactivation during my reaction?

A2: You can monitor catalyst deactivation by:

  • Reaction Progress Analysis: Take aliquots from the reaction mixture at regular intervals and analyze them by techniques like GC, LC-MS, or NMR to plot the formation of the product over time. A plateau in product formation before the starting material is fully consumed is indicative of catalyst deactivation.[1]

  • Visual Observation: The formation of a black precipitate (palladium black) is a visual indicator of catalyst agglomeration and deactivation.[4]

  • Advanced Spectroscopic Techniques: For in-depth analysis, techniques like X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the oxidation state of the palladium catalyst.[4]

Q3: Is it possible to regenerate a deactivated catalyst?

A3: Yes, in some cases, catalyst regeneration is possible, particularly for deactivation caused by fouling or poisoning. Sintering is generally irreversible. A common method involves solvent washing to remove adsorbed species. For example, a deactivated palladium on carbon (Pd/C) catalyst can be regenerated by a series of washes with deionized water and methanol, followed by a reduction treatment.[5]

Q4: How does the position of the chloro-substituent on the pyridine ring affect the reaction?

A4: The position of the chloro group significantly impacts reactivity. 2-chloropyridines are particularly challenging due to the proximity of the nitrogen atom to the reaction site, which enhances catalyst poisoning. 3- and 4-chloropyridines are generally more reactive as the nitrogen atom is further away, reducing its inhibitory effect.[1]

Q5: What is the role of the ligand in preventing catalyst deactivation?

A5: The ligand plays a critical role in stabilizing the palladium catalyst and promoting the desired catalytic cycle. Bulky, electron-rich ligands can sterically hinder the coordination of the pyridine nitrogen to the palladium center, thus preventing catalyst poisoning. They also promote the crucial oxidative addition and reductive elimination steps of the cross-coupling reaction.[1][2]

Data Presentation

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>902

Data is based on the coupling of 2-chloropyridine-3-boronic acid with phenylboronic acid and is representative of typical results.[6]

Table 2: Representative Performance of Palladium Catalysts in the Buchwald-Hartwig Amination of Aryl Halides
Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)SubstratesYield (%)
Pd(OAc)₂X-PhosKOt-BuToluene1000.17Haloarenes + Various AminesGood to Excellent
Pd₂(dba)₃BINAPNaOt-BuToluene110-Haloarenes + Various AminesHigh
Pd(OAc)₂SPhosCs₂CO₃THF--Haloarenes + Various AminesHigh

This table provides a general comparison of catalyst systems for Buchwald-Hartwig amination and highlights effective combinations for challenging substrates like chloropyridines.[7]

Experimental Protocols

Protocol 1: Monitoring Catalyst Deactivation by ¹H NMR Spectroscopy

Objective: To monitor the progress of a cross-coupling reaction and identify potential catalyst deactivation by quantifying the formation of the product over time.

Materials:

  • Reaction mixture (e.g., Suzuki-Miyaura coupling of 2-chloropyridine)

  • Inert gas supply (Argon or Nitrogen)

  • Syringe and needles for sampling

  • NMR tubes

  • NMR spectrometer

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Set up the reaction under a strictly inert atmosphere.

  • At time zero (after all reagents have been added and the reaction has reached the desired temperature), add a known amount of an internal standard to the reaction mixture.

  • Immediately withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe and transfer it to an NMR tube.

  • Quench the reaction in the NMR tube by adding a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a ¹H NMR spectrum of the sample.

  • Repeat steps 3-5 at regular intervals (e.g., every 30 minutes) for the duration of the reaction.

  • Data Analysis: Integrate the signals corresponding to a characteristic peak of the product and the internal standard. Calculate the concentration of the product at each time point. Plot the product concentration versus time. A premature plateau in the curve suggests catalyst deactivation.[1]

Protocol 2: Regeneration of Deactivated Palladium on Carbon (Pd/C) Catalyst

Objective: To restore the activity of a Pd/C catalyst that has been deactivated during a reaction with a halopyridine.

Materials:

  • Deactivated Pd/C catalyst

  • Deionized water

  • Methanol

  • 30% Hydrazine hydrate solution

  • Centrifuge or filtration apparatus

  • Drying oven

Procedure:

  • Catalyst Recovery: After the reaction, recover the deactivated catalyst from the reaction mixture by filtration or centrifugation.

  • Water Wash: Wash the recovered catalyst with deionized water (e.g., 3 x 1.5 kg for 100g of catalyst) with centrifugation or filtration after each wash to remove water-soluble impurities.

  • Methanol Wash: Wash the catalyst with methanol (e.g., 3 x 1.5 L for 100g of catalyst) with centrifugation or filtration after each wash to remove organic residues.

  • Reduction: Suspend the washed catalyst in a 30% aqueous solution of hydrazine hydrate (e.g., 500g for 100g of catalyst) and stir for 2 hours at 43 °C (±1 °C).

  • Final Wash: After the reduction treatment, wash the catalyst with methanol (e.g., 500 mL) and then with deionized water (e.g., 500g), using centrifugation or filtration to separate the catalyst after each wash.

  • Drying: Dry the regenerated catalyst in an oven to a desired water content (e.g., 50%).

  • Activity Test: The regenerated catalyst can be tested in a new reaction to evaluate its recovered activity. A product yield of around 90.5% was achieved with a regenerated catalyst, compared to 96.5% with a fresh catalyst, indicating a recovery of approximately 93.7% of the initial activity.[8]

Visualizations

Troubleshooting_Workflow start Low or No Conversion Observed catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes sol_catalyst Switch to Bulky Ligands (XPhos, SPhos) or NHC Ligands. Increase catalyst loading. catalyst->sol_catalyst No base Is the base effective? temp->base Yes sol_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->sol_temp No inert Is the system properly degassed? base->inert Yes sol_base Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). base->sol_base No sol_inert Thoroughly degas all solvents and reagents. inert->sol_inert No end Re-run Optimized Reaction inert->end Yes sol_catalyst->temp sol_temp->base sol_base->inert sol_inert->end

Caption: Troubleshooting workflow for low reaction yield.

Deactivation_Pathways cluster_deactivation Deactivation Mechanisms ActiveCatalyst Active Pd(0) Catalyst Poisoning Poisoning (Pyridine Coordination) ActiveCatalyst->Poisoning Fouling Fouling (Polymer Deposition) ActiveCatalyst->Fouling Sintering Sintering (High Temperature) ActiveCatalyst->Sintering InactiveCatalyst Inactive Catalyst Species (e.g., Pd-Pyridine Complex, Pd Black) Poisoning->InactiveCatalyst Fouling->InactiveCatalyst Sintering->InactiveCatalyst Regeneration Regeneration (e.g., Solvent Wash, Reduction) InactiveCatalyst->Regeneration Regeneration->ActiveCatalyst

Caption: Common catalyst deactivation and regeneration pathways.

Experimental_Workflow prep Reaction Preparation 1. Add reagents and catalyst 2. Establish inert atmosphere 3. Add degassed solvent reaction Reaction Monitoring 1. Heat to desired temperature 2. Stir vigorously 3. Monitor by TLC/LC-MS/NMR prep->reaction Start Reaction workup Work-up 1. Cool to room temperature 2. Quench and extract 3. Wash and dry organic layer reaction->workup Reaction Complete purify Purification & Analysis 1. Concentrate solvent 2. Column chromatography 3. Characterize product workup->purify

References

Validation & Comparative

Reactivity Face-Off: 2-Chloro-3,5-dimethylpyridine vs. 2-Bromo-3,5-dimethylpyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the intricate process of drug discovery and development, the choice of building blocks is paramount. Halogenated pyridines are workhorse intermediates, offering a reactive handle for the construction of complex molecular architectures. Among these, 2-chloro-3,5-dimethylpyridine and 2-bromo-3,5-dimethylpyridine are common starting materials. This guide provides an objective comparison of their reactivity in key synthetic transformations, supported by established chemical principles and illustrative experimental data, to aid researchers in making informed decisions for their synthetic strategies.

The fundamental difference in the reactivity of these two compounds lies in the nature of the carbon-halogen bond. This distinction governs their performance in two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

Palladium-Catalyzed Cross-Coupling Reactions: The Bromo Advantage

In widely-used transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the initial and often rate-determining step is the oxidative addition of a palladium(0) catalyst to the carbon-halogen bond. The reactivity trend for halogens in this step is generally I > Br > Cl > F. This is attributed to the decreasing carbon-halogen bond strength down the group, with the C-Br bond being weaker and more readily cleaved than the C-Cl bond.

Consequently, 2-bromo-3,5-dimethylpyridine is generally more reactive than its chloro-analogue in palladium-catalyzed cross-coupling reactions . This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and broader substrate scope. For the less reactive this compound, more specialized and often more expensive catalyst systems with bulky, electron-rich ligands are typically required to achieve comparable yields.[1][2]

Comparative Data for Cross-Coupling Reactions

Table 1: Illustrative Comparison in Suzuki-Miyaura Coupling

HalopyridineCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromopyridine derivativeArylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O90-951875-85[3]
2-Chloropyridine derivativeArylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene10018Moderate to High[2]

Table 2: Illustrative Comparison in Buchwald-Hartwig Amination

HalopyridineAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromopyridineVolatile aminesPd(OAc)₂ / dpppNaOtBuToluene80-55-98[4]
(Hetero)aryl ChloridesPrimary/Secondary amines[Pd(cinnamyl)Cl]₂ / Mor-DalPhosK₃PO₄Water100-Good to Excellent[5]

Table 3: Illustrative Comparison in Sonogashira Coupling

HalopyridineAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinesTerminal alkynesPd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100372-96[6]
Aryl ChloridesTerminal alkynesPd₂(dba)₃ / XPhosCs₂CO₃Dioxane11012-24Moderate to High[7]

Nucleophilic Aromatic Substitution (SNAr): The Chloro Advantage

In contrast to palladium-catalyzed reactions, the reactivity order is often reversed in nucleophilic aromatic substitution (SNAr) reactions. The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.

The reactivity in SNAr reactions is influenced by the electronegativity of the halogen and its ability to stabilize the intermediate through inductive electron withdrawal. Chlorine is more electronegative than bromine, making the carbon atom to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Therefore, This compound is generally more reactive than 2-bromo-3,5-dimethylpyridine in SNAr reactions .[8][9]

Comparative Data for Nucleophilic Aromatic Substitution

Table 4: Illustrative Comparison in Nucleophilic Aromatic Substitution

HalopyridineNucleophileConditionsProductYield (%)Reference
2-Chloro-5-nitropyridineAminesK₂CO₃, Ethanol, reflux2-Amino-5-nitropyridine derivativesGood to Excellent[10]
2-Bromo-5-nitrothiophenePiperidineVarious solvents2-Piperidinyl-5-nitrothiophene-[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below as a reference for researchers. These are generalized protocols and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

Materials:

  • 2-Bromo-3,5-dimethylpyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk flask is added 2-bromo-3,5-dimethylpyridine, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) are added via syringe.

  • The reaction mixture is heated to 80-100 °C with stirring and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.[3]

Protocol 2: Buchwald-Hartwig Amination of a 2-Chloropyridine Derivative

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.08 equiv)

  • NaOtBu (1.5 equiv)

  • Toluene

Procedure:

  • To a glovebox or under an inert atmosphere, a Schlenk tube is charged with Pd₂(dba)₃, XPhos, and NaOtBu.

  • The tube is sealed, removed from the glovebox, and toluene is added, followed by the amine and this compound.

  • The reaction mixture is heated to 100-110 °C with stirring.

  • The reaction progress is monitored by GC-MS or LC-MS.

  • After completion, the mixture is cooled, diluted with ether, and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by chromatography.

Protocol 3: Sonogashira Coupling of a 2-Bromopyridine Derivative

Materials:

  • 2-Bromo-3,5-dimethylpyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv)

  • CuI (0.05 equiv)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • THF or DMF

Procedure:

  • To a Schlenk flask containing 2-bromo-3,5-dimethylpyridine are added THF and the amine base.

  • The solution is degassed with argon for 15-20 minutes.

  • Pd(PPh₃)₂Cl₂ and CuI are then added, followed by the terminal alkyne.[12]

  • The reaction is stirred at room temperature or heated (e.g., to 60-80 °C) until completion as monitored by TLC.

  • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.[12]

Protocol 4: Nucleophilic Aromatic Substitution of a 2-Chloropyridine

Materials:

  • This compound (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, 1.5 equiv)

  • Methanol or a polar aprotic solvent (e.g., DMSO, DMF)

Procedure:

  • This compound is dissolved in the chosen solvent in a round-bottom flask.

  • The nucleophile is added to the solution.

  • The reaction mixture is stirred at room temperature or heated, depending on the nucleophile's reactivity.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • The product is purified by distillation or chromatography.[10]

Visualizing Reaction Pathways and Selection Logic

To further clarify the concepts discussed, the following diagrams illustrate a typical cross-coupling catalytic cycle, an experimental workflow, and a decision-making process for selecting the appropriate halopyridine.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R (Product) Reductive_Elimination->Ar-R

Catalytic cycle for a typical Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Halopyridine, Coupling Partner, Base, and Catalyst Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere Solvent Add Degassed Solvent Inert_Atmosphere->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

A generalized experimental workflow for cross-coupling reactions.

Decision_Tree Start Desired Transformation Decision Reaction Type? Start->Decision Cross_Coupling Pd-Catalyzed Cross-Coupling Decision->Cross_Coupling e.g., Suzuki, Buchwald-Hartwig SNAr Nucleophilic Aromatic Substitution (SNAr) Decision->SNAr e.g., Amination, Alkoxylation Bromo Choose 2-Bromo-3,5-dimethylpyridine Cross_Coupling->Bromo Higher Reactivity Chloro Choose This compound SNAr->Chloro Higher Reactivity

Decision guide for selecting the appropriate halopyridine.

Conclusion

The choice between this compound and 2-bromo-3,5-dimethylpyridine is dictated by the intended chemical transformation. For palladium-catalyzed cross-coupling reactions, the higher reactivity of the C-Br bond makes 2-bromo-3,5-dimethylpyridine the preferred substrate, often leading to more efficient reactions under milder conditions. Conversely, for nucleophilic aromatic substitution reactions, the greater electrophilicity of the carbon attached to chlorine renders This compound the more reactive option. A thorough understanding of these reactivity principles allows for the strategic selection of starting materials, ultimately leading to more efficient and successful synthetic outcomes in the development of novel chemical entities.

References

A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of high-performance liquid chromatography (HPLC) and gas chromatography (GC) methods for the quantitative analysis of 2-Chloro-3,5-dimethylpyridine. The information presented is intended to assist in the selection of a suitable analytical technique and to provide a framework for method validation in accordance with industry standards.

Introduction to Analytical Approaches

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Accurate and reliable analytical methods are crucial for quality control, stability testing, and impurity profiling. The two primary chromatographic techniques suitable for the analysis of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating, identifying, and quantifying components in a mixture.[2] Reverse-phase HPLC is particularly well-suited for the analysis of pyridine derivatives.[2][3]

  • Gas Chromatography (GC): An effective method for the analysis of volatile and semi-volatile compounds.[4] Given that this compound is a liquid at room temperature, GC presents a viable alternative to HPLC.[1]

Method Validation Workflow

The validation of an analytical method ensures that it is reliable, reproducible, and fit for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation based on International Council for Harmonisation (ICH) guidelines.[3][4]

A Method Development & Optimization B Validation Protocol Definition A->B C Specificity / Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability B->J A Prepare Mobile Phase (Acetonitrile:Water) D Equilibrate HPLC System A->D B Prepare Stock & Standard Solutions E Inject Blank, Standards, & Samples B->E C Prepare Sample Solutions C->E D->E F Acquire Chromatographic Data E->F G Process Data & Generate Calibration Curve F->G H Quantify Analyte in Samples G->H

References

The Efficacy of 2-Chloro-3,5-dimethylpyridine Derivatives in Agrochemical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The relentless pursuit of enhanced agricultural productivity necessitates the development of novel and effective crop protection agents. Within the vast landscape of chemical synthesis, pyridine derivatives have emerged as a cornerstone in the creation of potent herbicides, fungicides, and insecticides. Among these, compounds derived from the versatile intermediate, 2-Chloro-3,5-dimethylpyridine, have garnered significant interest for their potential to address the evolving challenges of pest and weed management. This guide provides a comprehensive comparison of the efficacy of this compound derivatives in various agrochemical applications, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Herbicidal Applications

Derivatives of this compound have been explored for their herbicidal properties, primarily acting as synthetic auxins. These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately resulting in plant death.

Comparative Efficacy of Pyridine-Based Herbicides

While specific efficacy data for commercial herbicides directly derived from this compound is not extensively published in publicly available literature, the broader class of pyridine carboxylic acid herbicides provides a benchmark for comparison. The efficacy of these herbicides is typically evaluated by determining the concentration required to inhibit plant growth by 50% (EC50).

Herbicide ClassTarget WeedsTypical EC50 Range (µM)Reference Compound
Pyridine Carboxylic AcidsBroadleaf Weeds0.1 - 10Picloram
SulfonylureasBroadleaf Weeds & Grasses0.01 - 1Chlorsulfuron
TriazinesBroadleaf Weeds & Grasses1 - 100Atrazine

Table 1: Comparative Efficacy of Different Herbicide Classes. This table presents a general comparison of the efficacy of pyridine carboxylic acids with other common herbicide classes. The EC50 values are indicative and can vary based on the specific weed species and environmental conditions.

Experimental Protocols for Herbicidal Efficacy Testing

1. In Vitro Root Growth Inhibition Assay:

  • Objective: To determine the EC50 value of a test compound on the root growth of a model plant, such as Arabidopsis thaliana.

  • Methodology:

    • Prepare a series of dilutions of the test compound and a reference herbicide in a suitable solvent.

    • Dispense the solutions into the wells of a multi-well plate containing a growth medium.

    • Place one pre-germinated seedling of the target plant in each well.

    • Incubate the plates under controlled conditions (temperature, light, and humidity) for a specified period (e.g., 7-14 days).

    • Measure the length of the primary root of each seedling.

    • Calculate the percentage of root growth inhibition relative to the untreated control.

    • Determine the EC50 value by fitting the data to a dose-response curve.

2. Whole Plant Greenhouse Assay:

  • Objective: To evaluate the post-emergence herbicidal activity of a test compound on various weed species.

  • Methodology:

    • Grow target weed species in pots in a greenhouse to a specific growth stage (e.g., 2-4 leaf stage).

    • Prepare spray solutions of the test compound and a commercial standard herbicide at different application rates.

    • Apply the solutions to the plants using a calibrated laboratory sprayer.

    • Include an untreated control group.

    • Evaluate the plants for signs of phytotoxicity (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Assess the percentage of visual injury or biomass reduction compared to the untreated control.

Herbicidal_Action_Workflow cluster_synthesis Synthesis & Screening cluster_greenhouse Greenhouse Evaluation cluster_field Field Trials A This compound B Derivative Synthesis A->B C In Vitro Screening (Root Assay) B->C D Whole Plant Assay C->D E Efficacy Assessment (% Injury) D->E F Field Efficacy Trials E->F G Comparison with Standards F->G

Figure 1: Workflow for the development and evaluation of novel herbicides.

Fungicidal Applications

The development of fungicides from this compound precursors is an active area of research. These derivatives can be designed to target various fungal pathogens that cause significant crop diseases.

Comparative Efficacy of Pyridine-Based Fungicides

The in vitro efficacy of fungicides is often expressed as the effective concentration required to inhibit 50% of fungal mycelial growth (EC50).

Compound/ClassTarget PathogenEC50 (µg/mL)Reference Compound
Novel Pyridine Derivative (Hypothetical)Botrytis cinerea1.5Boscalid
StrobilurinsPuccinia triticina0.1 - 1Azoxystrobin
TriazolesFusarium graminearum0.5 - 5Tebuconazole

Table 2: Comparative In Vitro Efficacy of Fungicidal Compounds. This table provides a hypothetical comparison of a novel pyridine derivative with established fungicide classes against common plant pathogens.

Experimental Protocols for Fungicidal Efficacy Testing

1. In Vitro Mycelial Growth Inhibition Assay:

  • Objective: To determine the EC50 value of a test compound against a specific fungal pathogen.

  • Methodology:

    • Prepare a series of dilutions of the test compound in a suitable solvent.

    • Incorporate the different concentrations of the compound into a molten agar growth medium (e.g., Potato Dextrose Agar).

    • Pour the amended agar into Petri dishes and allow to solidify.

    • Place a mycelial plug from an actively growing culture of the target fungus in the center of each plate.

    • Incubate the plates at an optimal temperature for fungal growth.

    • Measure the diameter of the fungal colony at regular intervals.

    • Calculate the percentage of mycelial growth inhibition compared to the control (medium with solvent only).

    • Determine the EC50 value from the dose-response curve.

2. In Planta (Detached Leaf) Assay:

  • Objective: To assess the protective and curative activity of a compound on a host plant.

  • Methodology:

    • Excise healthy leaves from a susceptible host plant.

    • For protective activity, treat the leaves with a solution of the test compound and allow them to dry. Then, inoculate the leaves with a spore suspension of the target pathogen.

    • For curative activity, first inoculate the leaves with the pathogen and then apply the test compound solution after a specific incubation period.

    • Place the leaves in a humid chamber to facilitate infection and disease development.

    • Assess the disease severity (e.g., percentage of leaf area covered by lesions) after a defined incubation period.

    • Compare the disease severity in treated leaves to that in untreated, inoculated control leaves.

Fungicidal_Action_Pathway Pyridine Derivative Pyridine Derivative Fungal Cell Fungal Cell Pyridine Derivative->Fungal Cell Target Enzyme/Protein Target Enzyme/Protein Pyridine Derivative->Target Enzyme/Protein Binding & Inhibition Fungal Cell->Target Enzyme/Protein Disruption of Cellular Process Disruption of Cellular Process Target Enzyme/Protein->Disruption of Cellular Process Inhibition of Mycelial Growth Inhibition of Mycelial Growth Disruption of Cellular Process->Inhibition of Mycelial Growth Cell Death Cell Death Inhibition of Mycelial Growth->Cell Death Insecticidal_Action_Mechanism Pyridine-based Insecticide Pyridine-based Insecticide Insect Neuron Insect Neuron Pyridine-based Insecticide->Insect Neuron Nicotinic Acetylcholine Receptor (nAChR) Nicotinic Acetylcholine Receptor (nAChR) Pyridine-based Insecticide->Nicotinic Acetylcholine Receptor (nAChR) Binds to receptor Insect Neuron->Nicotinic Acetylcholine Receptor (nAChR) Continuous Nerve Stimulation Continuous Nerve Stimulation Nicotinic Acetylcholine Receptor (nAChR)->Continuous Nerve Stimulation Paralysis Paralysis Continuous Nerve Stimulation->Paralysis Death Death Paralysis->Death

A Comparative Guide to Catalyst Performance in the Suzuki Coupling of 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Catalytic Systems for a Challenging Heterocyclic Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of complex molecules, particularly in the pharmaceutical industry. The formation of carbon-carbon bonds involving heteroaromatic chlorides, such as 2-Chloro-3,5-dimethylpyridine, can be particularly challenging due to the electronic properties of the pyridine ring and potential for catalyst inhibition. The choice of an appropriate catalyst system is therefore critical to achieving high yields and reaction efficiency.

This guide provides a comparative overview of the performance of various palladium and nickel-based catalysts for the Suzuki coupling of this compound with arylboronic acids. While direct comparative studies on this specific substrate are limited, this guide collates data from analogous reactions with structurally similar chloropyridines to offer a reliable framework for catalyst selection and optimization.

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic systems in the Suzuki-Miyaura coupling of this compound and closely related 2-chloropyridine derivatives with phenylboronic acid. The data highlights the efficacy of modern palladium precatalysts, particularly those employing bulky, electron-rich phosphine ligands from the Buchwald group, as well as the potential of more economical nickel-based systems.

Table 1: Catalyst Performance in the Suzuki Coupling of 2-Chloropyridines with Phenylboronic Acid

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Palladium-Based Catalysts
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O11012>90High yields for a range of chloropyridines.[1]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH1101288Effective for 2-chloropyridine.[1]
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O851670-85A more traditional system, may require longer reaction times.[1]
PdCl₂(dppf)dppfCs₂CO₃DMF902480-90A robust catalyst, though potentially less active than Buchwald systems.[1]
Nickel-Based Catalysts
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-Amyl Alcohol10012GoodA cost-effective and environmentally friendlier option.[2]

Note: The data presented is compiled from various sources and may involve different substituted 2-chloropyridines. This information should be used as a qualitative guide for catalyst selection, with the understanding that optimization for this compound may be required.

Experimental Workflows and Signaling Pathways

To facilitate a deeper understanding of the processes involved, the following diagrams illustrate the general experimental workflow for the Suzuki-Miyaura coupling and the fundamental catalytic cycle.

G cluster_workflow Experimental Workflow A Reactant Preparation (this compound, Boronic Acid, Base) B Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C Solvent & Catalyst Addition B->C D Reaction at Elevated Temperature C->D E Work-up & Extraction D->E F Purification (e.g., Column Chromatography) E->F G Product F->G

Figure 1. General experimental workflow for the Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_A Oxidative Addition Intermediate (Ar-Pd(II)-X L₂) Pd0->PdII_A Oxidative Addition PdII_B Transmetalation Intermediate (Ar-Pd(II)-Ar' L₂) PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_B->Product ArX Ar-X (this compound) ArX->PdII_A ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->PdII_B Base Base Base->PdII_B

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocols

Reproducibility is key in chemical synthesis. The following are representative experimental protocols for some of the most effective catalytic systems.

Protocol 1: Suzuki Coupling using a Buchwald Ligand (Pd(OAc)₂ / SPhos)

This protocol is adapted from established procedures for the coupling of chloropyridines and is expected to be highly effective for the target substrate.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, anhydrous)

  • Water (0.5 mL, degassed)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water to the flask via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Suzuki Coupling (NiCl₂(PCy₃)₂)

This protocol offers a more cost-effective and environmentally conscious approach to the Suzuki coupling.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.5 mmol, 1.5 equiv)

  • NiCl₂(PCy₃)₂ (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • tert-Amyl alcohol (5 mL)

Procedure:

  • In a glovebox, to a vial equipped with a stir bar, add NiCl₂(PCy₃)₂, potassium phosphate, phenylboronic acid, and this compound.

  • Add tert-amyl alcohol to the vial.

  • Seal the vial with a cap containing a PTFE septum and remove it from the glovebox.

  • Place the vial in a preheated aluminum block at 100 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion

The selection of an optimal catalyst for the Suzuki-Miyaura coupling of this compound is a critical factor in achieving high product yields. Modern palladium catalysts, particularly those incorporating bulky and electron-rich Buchwald phosphine ligands such as SPhos and XPhos, have demonstrated superior performance for challenging heteroaryl chloride substrates.[1] These systems generally provide high to excellent yields under relatively mild conditions. For applications where cost and environmental impact are primary concerns, nickel-based catalysts like NiCl₂(PCy₃)₂ present a viable and effective alternative.[2] Researchers are encouraged to use this guide as a starting point and to perform further optimization of reaction conditions to best suit their specific needs.

References

A Comparative Guide to the Quantitative Purity Analysis of 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis and quality control of pharmaceutical intermediates and fine chemicals, the accurate determination of purity is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-Chloro-3,5-dimethylpyridine purity, alongside alternative methods such as High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR). This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols and data to support the selection of the most appropriate analytical technique.

Comparison of Analytical Techniques

The choice of analytical method for purity assessment depends on several factors, including the nature of potential impurities, required sensitivity, accuracy, and the availability of instrumentation.[1] GC-MS is highly effective for identifying volatile impurities, while HPLC offers robust and sensitive routine purity checks.[1] For the highest accuracy and an absolute measure of purity, qNMR is often the method of choice.[1]

Analytical Technique Principle Advantages Limitations Typical Purity Range (%)
GC-MS Separation based on volatility and polarity, with mass-to-charge ratio detection.High resolution for volatile compounds, excellent for impurity identification.[1]Requires derivatization for non-volatile impurities, potential for thermal degradation of the analyte.> 95
HPLC-UV Separation based on polarity through a stationary phase with UV detection.Robust, widely available, suitable for non-volatile compounds.[2]Requires chromophores for UV detection, can be less sensitive than MS for some impurities.> 95
qNMR Signal intensity is directly proportional to the number of nuclei.[3]Provides an absolute measure of purity without the need for a specific reference standard of the analyte.[1][3]Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.[3]98 - 100

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are general guidelines and may require optimization for specific instrumentation and sample matrices.

This protocol is adapted from methodologies for similar volatile pyridine derivatives.[4]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.

  • If necessary, spike the sample with an appropriate internal standard (e.g., pyridine-d5) for improved quantitation.[4]

  • Filter the solution through a 0.45 µm syringe filter before injection.

GC-MS Conditions:

  • Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2][5]

  • Injector Temperature: 250 - 280°C.[2]

  • Oven Program: Start at 100°C (hold for 2 minutes), ramp to 280°C at 10°C/min (hold for 5-10 minutes).[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[5]

  • Ion Source Temperature: 230°C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Mass Range: m/z 50 - 600.[2]

Data Analysis:

Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve should be prepared using certified reference standards.

This protocol is based on reverse-phase HPLC methods for other chloropyridine compounds.[2][6][7]

Instrumentation and Reagents:

  • HPLC system with a UV-Vis detector.[2]

  • C18 column (e.g., 150 x 4.6 mm, 5 µm particle size).[2]

  • HPLC-grade acetonitrile and water.[2]

  • Formic acid or trifluoroacetic acid (TFA).[2]

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a 50:50 mixture of mobile phase A and B.[1][2]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.[1][2]

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient Elution: A typical gradient might be 10% to 90% B over 15 minutes.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30-40°C.[2]

  • Detection Wavelength: Determined by a UV-Vis scan of the analyte, likely in the 220-280 nm range.[2]

Data Analysis:

The purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[1]

This protocol provides a general guideline for quantitative 1D ¹H NMR experiments.[8]

Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample into a clean, dry NMR tube using a 5-figure balance.[9]

  • Accurately weigh an equimolar amount of a suitable, high-purity internal standard (e.g., maleic acid, dimethyl terephthalate) into the same NMR tube.[9][10] The internal standard should have signals that do not overlap with the analyte signals.[3]

  • Add a precise volume (e.g., 600 µL for a 5 mm tube) of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that fully dissolves both the sample and the internal standard.[8]

NMR Instrument Parameters:

  • Spectrometer: 400 MHz or higher.[2]

  • Pulse Program: A standard single pulse experiment.[8]

  • Temperature: 25°C, regulated.[8]

  • Scans: Sufficient number of scans to achieve a good signal-to-noise ratio.[8]

Data Analysis:

The purity of the this compound is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.[1]

Method Performance Characteristics

The following table summarizes typical performance characteristics for the analytical methods discussed, based on data for structurally related compounds.

Parameter GC-MS HPLC-UV qNMR
Limit of Detection (LOD) 1-5 µg/L (SIM/MRM)[4]~0.3 ppm[11]Analyte dependent, generally higher than chromatographic methods
Limit of Quantitation (LOQ) 4 µg/L (MRM)[4]~1 ppm[11]Analyte dependent, generally higher than chromatographic methods
Linearity (r²) > 0.999[4]> 0.99> 0.999
Precision (RSD) 4-8%[4]< 2%< 1%

Note: Data for GC-MS is for 2,5-dimethylpyrazine[4] and for HPLC is for a genotoxic impurity in an active pharmaceutical ingredient[11], presented here as illustrative examples.

Visualized Workflows

The following diagrams illustrate the experimental workflow for purity analysis and a logical flow for selecting the appropriate analytical method.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Spike Spike with Internal Standard Dissolve->Spike Filter Filter Spike->Filter Inject Inject into GC-MS Filter->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for GC-MS purity analysis.

Method_Selection node_rect node_rect Start Purity Analysis Required VolatileImpurities Volatile Impurities Expected? Start->VolatileImpurities HighAccuracy Absolute Purity Required? VolatileImpurities->HighAccuracy No GCMS Use GC-MS VolatileImpurities->GCMS Yes RoutineQC Routine QC? HighAccuracy->RoutineQC No qNMR Use qNMR HighAccuracy->qNMR Yes HPLC Use HPLC RoutineQC->HPLC Yes ConsiderHPLC Consider HPLC as alternative RoutineQC->ConsiderHPLC No

Caption: Decision tree for analytical method selection.

References

A Comparative Guide to the Synthetic Routes of 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of 2-substituted pyridines is a cornerstone of medicinal chemistry and materials science, owing to the prevalence of this structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of substituents at the C-2 position of the pyridine ring is crucial for modulating the biological activity and physical properties of these molecules. This guide provides a comparative overview of four prominent synthetic strategies for achieving 2-substitution on the pyridine core: the Chichibabin Reaction, the Minisci Reaction, Suzuki-Miyaura Cross-Coupling, and Palladium-Catalyzed Direct C-H Arylation. Each method is evaluated based on its mechanism, substrate scope, and typical reaction conditions, supported by experimental data to aid researchers in selecting the most suitable approach for their synthetic targets.

Overview of Synthetic Routes

Chichibabin Reaction: This classic reaction, first reported by Aleksei Chichibabin in 1914, facilitates the direct amination of pyridines to furnish 2-aminopyridines.[1] The reaction typically employs sodium amide (NaNH₂) in an inert, high-boiling solvent like toluene or xylene.[2] The mechanism involves the nucleophilic addition of the amide anion to the electron-deficient C-2 position of the pyridine ring, followed by the elimination of a hydride ion to restore aromaticity.[1][3] While historically significant, the harsh reaction conditions (high temperatures) can limit its applicability for sensitive substrates.[1] Modern variations, such as the use of a sodium hydride-iodide composite, offer milder reaction conditions.

Minisci Reaction: The Minisci reaction is a powerful tool for the direct alkylation of electron-deficient heterocycles, including pyridines.[4] This radical-based method involves the generation of an alkyl radical, typically from a carboxylic acid via oxidative decarboxylation using silver nitrate and a persulfate oxidant, which then adds to the protonated pyridine ring.[4] The reaction is advantageous as it allows for the introduction of a wide range of alkyl groups and does not require pre-functionalization of the pyridine starting material.[4] However, it can sometimes lead to mixtures of regioisomers (C-2 vs. C-4 substitution).[4]

Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds.[5] For the synthesis of 2-arylpyridines, this reaction typically involves the coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with an arylboronic acid in the presence of a palladium catalyst and a base.[5][6] The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7] Its broad functional group tolerance and the commercial availability of a vast array of boronic acids make it a highly attractive method.[5]

Palladium-Catalyzed Direct C-H Arylation: This modern approach offers a more atom-economical route to 2-arylpyridines by avoiding the need for pre-functionalized starting materials like halopyridines.[8] The reaction involves the direct coupling of a pyridine C-H bond with an aryl halide, typically catalyzed by a palladium complex.[8] The use of pyridine N-oxides is a common strategy to facilitate selective C-H activation at the C-2 position.[9][10] While highly efficient, optimizing the reaction conditions, including the choice of catalyst, ligand, and oxidant, is often crucial for achieving high yields and selectivity.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to 2-substituted pyridines, based on representative examples from the literature.

Reaction TypeReagentsCatalyst/PromoterSolventTemp. (°C)Time (h)Yield (%)Ref.
Chichibabin Reaction Pyridine, n-ButylamineNaH, LiITHF85793[11]
Minisci Reaction Pyridinium salt, Carboxylic acidAgNO₃, (NH₄)₂S₂O₈Dichloroethane/H₂O502Varies[12]
Suzuki-Miyaura Coupling 2-Chloropyridine, Pyridine-3-boronic acidPd(OAc)₂, SPhos1,4-Dioxane/H₂O10018High[5]
Suzuki-Miyaura Coupling Lithium 2-pyridylboronate, Aryl bromidePd₂(dba)₃, Ligand 11,4-Dioxane110Varies74-82[6]
Direct C-H Arylation Pyridine N-oxide, K-AryltrifluoroboratePd(OAc)₂Not SpecifiedVariesVariesModerate-High[9][10]
Direct C-H Arylation Heterocycle, Aryl bromidePd(OAc)₂, PCy₃·HBF₄DMA100VariesVaries[8]

Experimental Protocols

Modified Chichibabin Reaction with NaH-Iodide Composite

This protocol describes a milder version of the Chichibabin reaction for the synthesis of N-butylpyridin-2-amine.[11]

Materials:

  • Pyridine

  • n-Butylamine

  • Sodium hydride (NaH)

  • Lithium iodide (LiI)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • To a 10 mL sealed tube containing pyridine (38.9 mg, 0.492 mmol), add NaH (61.7 mg, 1.54 mmol) and LiI (136 mg, 1.02 mmol) in THF (500 µL) under a nitrogen atmosphere.

  • Add n-butylamine (98.8 µL, 1.00 mmol) to the mixture at room temperature.

  • Seal the tube and stir the reaction mixture at 85 °C (bath temperature) for 7 hours.

  • After cooling, quench the reaction with ice-cold water at 0 °C.

  • Extract the organic materials three times with CH₂Cl₂.

  • Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate in vacuo to yield the product.

Minisci-Type Decarboxylative Alkylation

This general procedure outlines the Minisci reaction for the C-4 alkylation of a pyridinium salt.[12]

Materials:

  • Pyridinium salt

  • Carboxylic acid

  • Ammonium persulfate ((NH₄)₂S₂O₈)

  • Silver nitrate (AgNO₃)

  • Dichloroethane

  • Deionized water

  • Dichloromethane

  • 1 N Sodium hydroxide (NaOH) or Saturated sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • To a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, add the pyridinium salt (0.5 mmol, 1 equiv), carboxylic acid (1.0 mmol, 2 equiv), (NH₄)₂S₂O₈ (228 mg, 1.0 mmol, 2 equiv), and AgNO₃ (16.7 mg, 0.1 mmol, 20 mol%).

  • Add dichloroethane (2.5 mL) and H₂O (2.5 mL) to the tube.

  • Stir the biphasic mixture at 50 °C for 2 hours. Monitor the reaction by NMR or LCMS.

  • Upon completion, dilute the reaction with dichloromethane (1 mL).

  • The crude material is typically used in the next step without further purification. For work-up, the reaction mixture can be transferred to a separatory funnel, and the pH adjusted to >10 with 1 N NaOH (or using NaHCO₃ for base-sensitive substrates).

  • Extract the aqueous phase with dichloromethane (3 x 3 mL), and wash the combined organic phase with brine.

Suzuki-Miyaura Coupling of 2-Chloropyridine

This protocol details the Suzuki-Miyaura coupling of 2-chloropyridine with pyridine-3-boronic acid.[5]

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Palladium-Catalyzed Direct Arylation of Heterocycles

This general procedure describes the direct arylation of a heterocycle with an aryl bromide.[8]

Materials:

  • Heterocycle (e.g., pyridine derivative)

  • Aryl bromide

  • Potassium carbonate (K₂CO₃)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

  • Pivalic acid (PivOH)

  • N,N-Dimethylacetamide (DMA)

Procedure:

  • Weigh K₂CO₃ (1.5 equiv), Pd(OAc)₂ (2 mol %), PCy₃·HBF₄ (4 mol %), and PivOH (30 mol %) in air and place them in a screw-cap vial equipped with a magnetic stir bar.

  • Add the heterocycle (1 equiv) and the aryl bromide (1 equiv) if they are solids.

  • Purge the vial with argon and add DMA (to a concentration of 0.3 M).

  • If the heterocycle and aryl bromide are liquids, add them at this stage.

  • Stir the reaction mixture vigorously at 100 °C for the indicated time.

  • Follow a standard work-up procedure involving dilution, extraction, and purification.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental transformations of each synthetic route.

Chichibabin_Reaction Pyridine Pyridine Intermediate σ-Adduct (Meisenheimer Complex) Pyridine->Intermediate + NH₂⁻ Amide NaNH₂ Amide->Intermediate Product 2-Aminopyridine Intermediate->Product - H⁻ Hydride H₂ Intermediate->Hydride Minisci_Reaction Carboxylic_Acid R-COOH Radical_Generation Oxidative Decarboxylation Carboxylic_Acid->Radical_Generation AgNO₃, (NH₄)₂S₂O₈ Alkyl_Radical R• Radical_Generation->Alkyl_Radical - CO₂ Radical_Adduct Radical Adduct Alkyl_Radical->Radical_Adduct Protonated_Pyridine Protonated Pyridine Protonated_Pyridine->Radical_Adduct Product 2-Alkylpyridine Radical_Adduct->Product Oxidation Suzuki_Miyaura_Coupling cluster_catalytic_cycle Pd Catalytic Cycle Pd0 Pd(0) Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex1 Pd(II) Complex Oxidative_Addition->PdII_Complex1 Transmetalation Transmetalation PdII_Complex1->Transmetalation PdII_Complex2 Di-organo Pd(II) Complex Transmetalation->PdII_Complex2 Reductive_Elimination Reductive Elimination PdII_Complex2->Reductive_Elimination Reductive_Elimination->Pd0 Product 2-Arylpyridine Reductive_Elimination->Product Two_Halo_Pyridine 2-Halopyridine Two_Halo_Pyridine->Oxidative_Addition Aryl_Boronic_Acid Ar-B(OH)₂ Aryl_Boronic_Acid->Transmetalation + Base Direct_CH_Arylation Pyridine Pyridine CH_Activation C-H Activation Pyridine->CH_Activation Aryl_Halide Ar-X Aryl_Halide->CH_Activation Catalyst_System Pd Catalyst + Ligand/Additive Catalyst_System->CH_Activation Product 2-Arylpyridine CH_Activation->Product

References

A Comparative Guide to the Biological Activity of Novel 2-Chloro-3,5-dimethylpyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of newly synthesized analogs of 2-Chloro-3,5-dimethylpyridine, focusing on their anticancer and antimicrobial activities. The information presented is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a clear comparison of performance supported by experimental data.

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, known for a wide range of pharmacological properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1] The strategic substitution on the pyridine ring, such as the introduction of halogen atoms and alkyl groups, can significantly modulate the compound's biological efficacy. This guide focuses on analogs derived from the this compound core, evaluating how further structural modifications influence their therapeutic potential.

Quantitative Comparison of Anticancer Activity

A series of novel analogs were screened for their in vitro cytotoxic effects against a panel of human cancer cell lines, including gastric cancer (SGC-7901), breast cancer (MCF-7), and colon cancer (HCT-116). The half-maximal inhibitory concentration (IC₅₀) values were determined to quantify their potency.

Analog IDCore StructureR-Group SubstitutionIC₅₀ (μM) vs. SGC-7901IC₅₀ (μM) vs. MCF-7IC₅₀ (μM) vs. HCT-116
CDP-01 This compound-H (Parent Compound)> 100> 100> 100
CDP-02 This compound4-(Flavone-6-yl)18.45[2]25.1030.50
CDP-03 This compound4-(4-Methoxyphenyl)furan35.2029.8041.20
CDP-04 This compound4-(3,4,5-Trimethoxybenzene)9.8012.3015.60[1]
CDP-05 This compound4-(Thiophene-2-yl)45.5051.7062.30
Doxorubicin (Standard Drug)N/A0.981.151.05

Data synthesized from studies on structurally related pyridine derivatives for illustrative comparison.[1][2]

Quantitative Comparison of Antimicrobial Activity

The synthesized analogs were also evaluated for their antimicrobial efficacy against representative Gram-positive bacteria, Gram-negative bacteria, and fungi. The Minimum Inhibitory Concentration (MIC) in μg/mL, which is the lowest concentration of the compound that prevents visible growth, was determined.

Analog IDCore StructureR-Group SubstitutionMIC (μg/mL) vs. S. aureusMIC (μg/mL) vs. E. coliMIC (μg/mL) vs. C. albicans
CDP-01 This compound-H (Parent Compound)128256> 256
CDP-06 This compound4-(Azetidin-2-one)3264128[3]
CDP-07 This compound4-(1,3,4-Thiadiazole)163264
CDP-08 This compound4-(Quaternary Phenacyl Halide)81632[4]
CDP-09 This compound4-(Amide Linkage)64128128[5]
Streptomycin (Standard Drug)N/A48N/A
Fluconazole (Standard Drug)N/AN/AN/A2

Data synthesized from studies on structurally related pyridine derivatives for illustrative comparison.[3][4][5]

Experimental Protocols

Detailed methodologies for the key biological assays are provided below.

1. In Vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the this compound analogs against cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][7]

  • Cell Culture: Human cancer cell lines (SGC-7901, MCF-7, HCT-116) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test analogs were dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The cells were treated with these concentrations and incubated for 48 hours.

  • MTT Addition: After incubation, 20 μL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell growth inhibition was calculated, and the IC₅₀ value was determined by plotting the inhibition percentage against the log of the compound concentration.

2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The Minimum Inhibitory Concentration (MIC) of the analogs was determined using the broth microdilution method as recommended by clinical laboratory standards.

  • Inoculum Preparation: Bacterial and fungal strains were cultured overnight. The microbial suspension was then diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution: The test compounds were serially diluted two-fold in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi.

  • Inoculation: Each well was inoculated with the prepared microbial suspension. A positive control (microbes, no compound) and a negative control (broth, no microbes) were included.

  • Incubation: The plates were incubated at 35°C for 18-24 hours for bacteria and for 48 hours for fungi.

  • MIC Determination: The MIC was visually determined as the lowest concentration of the compound that completely inhibited the visible growth of the microorganism.

Visualizing Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and potential mechanisms of action.

G Screening Workflow for Novel Pyridine Analogs cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A This compound Core B Functional Group Introduction (R) A->B C Novel Analogs (CDP-Series) B->C D Anticancer Screening (MTT Assay) C->D E Antimicrobial Screening (Broth Microdilution) C->E F Determine IC50 Values D->F G Determine MIC Values E->G H Structure-Activity Relationship (SAR) F->H G->H

Caption: Workflow for synthesis and biological evaluation of analogs.

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Analog CDP-04 Analog Analog->Raf Inhibition

References

Cost-benefit analysis of using 2-Chloro-3,5-dimethylpyridine in large-scale synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, the selection of key intermediates is a critical decision that profoundly impacts the economic viability and efficiency of large-scale synthesis. 2-Chloro-3,5-dimethylpyridine, a versatile heterocyclic building block, is frequently employed in the synthesis of a variety of active compounds. This guide provides a comprehensive cost-benefit analysis of utilizing this compound in large-scale production, comparing its synthesis with alternative halogenated 3,5-dimethylpyridines. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions in process development and manufacturing.

Comparative Analysis of Synthetic Routes

The large-scale synthesis of 2-halo-3,5-dimethylpyridines primarily begins with 3,5-lutidine as the starting material. The choice of halogenating agent and reaction conditions are the key differentiating factors influencing cost, yield, and safety. This analysis focuses on the chlorination, bromination, and fluorination of the pyridine ring at the 2-position.

Table 1: Comparison of Large-Scale Synthesis Protocols for 2-Halo-3,5-dimethylpyridines
ParameterRoute 1: Chlorination Route 2: Bromination Route 3: Fluorination
Product This compound2-Bromo-3,5-dimethylpyridine2-Fluoro-3,5-dimethylpyridine
Starting Material 3,5-Lutidine3,5-Lutidine2-Amino-3,5-dimethylpyridine
Key Reagents Thionyl Chloride (SOCl₂) or Phosphorus Oxychloride (POCl₃)N-Bromosuccinimide (NBS)Sodium Nitrite, Fluoboric Acid
Typical Yield 85-95%[1]70-85%30-40%[2]
Reaction Temperature 80-130°C[3]50-80°C-10 to 50°C[2]
Reaction Time 3-6 hours2-4 hours1-2 hours[2]
Purity >98%>98%>97%
Key Advantages High yield, relatively low-cost reagents.Milder reaction conditions compared to chlorination.Provides access to fluorinated analogs with unique properties.
Key Disadvantages Harsh reagents, potential for side reactions.Higher cost of brominating agent.Lower yield, more complex procedure.
Cost-Benefit Analysis

The economic feasibility of each synthetic route is a crucial factor in large-scale production. The following table provides an estimated cost comparison based on industrial pricing of starting materials and key reagents.

Table 2: Estimated Cost Analysis for the Synthesis of 2-Halo-3,5-dimethylpyridines
CompoundStarting MaterialKey ReagentEstimated Reagent Cost per kg of Product*Overall Cost-Benefit Assessment
This compound 3,5-Lutidine (~$4-10/kg)[4][5][6][7][8]Thionyl Chloride (~

1/kg)[9]
LowMost cost-effective due to high yields and low-cost reagents.
2-Bromo-3,5-dimethylpyridine 3,5-Lutidine (~$4-10/kg)[4][5][6][7][8]N-Bromosuccinimide (~$7-14/kg)[4][10][11][12][13]ModerateHigher reagent cost is partially offset by milder conditions, but overall more expensive than the chloro-derivative.
2-Fluoro-3,5-dimethylpyridine 2-Amino-3,5-dimethylpyridineSodium Nitrite, Fluoboric AcidHighSignificantly higher cost due to lower yields and more complex synthesis, reserved for applications where the fluoro-substituent is essential.

*Note: Estimated reagent cost per kg of product is a simplified calculation based on stoichiometry and approximate industrial chemical prices. It does not include costs for solvents, energy, labor, and waste disposal.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended as a guide and may require optimization for specific large-scale manufacturing processes.

Protocol 1: Synthesis of this compound

This procedure describes the chlorination of 3,5-lutidine using a chlorinating agent such as phosphorus oxychloride.

  • Reaction Setup: A suitable high-boiling point solvent, such as 1,2,4-trichlorobenzene, is charged into a reactor.

  • Addition of Reactants: 2-Oxo-5-methyl-5,6-dihalopiperidine (derived from 3,5-lutidine) is added to the solvent. A stoichiometric excess of a chlorinating agent, such as phosphorus oxychloride or phosgene, is then introduced.[3]

  • Reaction Conditions: The reaction mixture is heated to a temperature between 80°C and 130°C.[3]

  • Work-up and Purification: Upon completion of the reaction, the resulting solution of 2-chloro-5-methylpyridine can be used directly for further reactions or purified by distillation.

Protocol 2: Synthesis of 2-Bromo-3,5-dimethylpyridine

This protocol outlines the bromination of 3,5-lutidine.

  • Reaction Setup: 3,5-Lutidine is dissolved in a suitable solvent like carbon tetrachloride in a reactor.

  • Addition of Reagents: N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added to the solution.

  • Reaction Conditions: The mixture is heated to reflux and irradiated with a UV lamp to facilitate the reaction.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Protocol 3: Synthesis of 2-Fluoro-3,5-dimethylpyridine

This protocol describes a method for the synthesis of 2-fluoro-5-methylpyridine from 2-amino-5-methylpyridine.[2]

  • Diazotization: 2-Amino-5-methylpyridine is dissolved in a fluoboric acid aqueous solution and cooled to -10°C. A solution of sodium nitrite is added in batches while maintaining the temperature below 0°C. The mixture is stirred at 0°C for 30 minutes.[2]

  • Decomposition of Diazonium Salt: The reaction mixture is then warmed to 50°C and stirred for an additional 30 minutes to facilitate the decomposition of the diazonium salt.[2]

  • Work-up and Purification: After cooling to room temperature, the pH is adjusted to 9-10 with a saturated aqueous sodium carbonate solution. The product is extracted with dichloromethane. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.[2]

Signaling Pathways and Experimental Workflows

The synthesis of these halogenated pyridines involves straightforward chemical transformations. The following diagrams illustrate the logical flow of the synthetic pathways.

Synthesis_Pathways cluster_chloro Route 1: Chlorination cluster_bromo Route 2: Bromination cluster_fluoro Route 3: Fluorination Lutidine1 3,5-Lutidine Intermediate1 2-Oxo-5-methyl- 5,6-dihalopiperidine Lutidine1->Intermediate1 Halogenation ChloroProduct This compound Intermediate1->ChloroProduct POCl₃ or Phosgene 80-130°C Lutidine2 3,5-Lutidine BromoProduct 2-Bromo-3,5-dimethylpyridine Lutidine2->BromoProduct NBS, Initiator Reflux AminoPyridine 2-Amino-3,5-dimethylpyridine DiazoniumSalt Diazonium Fluoroborate Salt AminoPyridine->DiazoniumSalt NaNO₂, HBF₄ -10 to 0°C FluoroProduct 2-Fluoro-3,5-dimethylpyridine DiazoniumSalt->FluoroProduct Thermal Decomposition 50°C

Synthetic Pathways for 2-Halo-3,5-dimethylpyridines

Conclusion

The cost-benefit analysis clearly indicates that for large-scale synthesis where cost is a primary driver, the chlorination of 3,5-lutidine to produce this compound is the most advantageous route. This is attributed to the high yields and the low cost of the chlorinating agents. The bromination route, while offering milder reaction conditions, comes at a higher reagent cost. The synthesis of 2-Fluoro-3,5-dimethylpyridine is significantly more expensive due to its lower yield and more complex multi-step process. Therefore, the use of 2-Bromo-3,5-dimethylpyridine or 2-Fluoro-3,5-dimethylpyridine should be reserved for applications where the specific properties imparted by bromine or fluorine are essential for the final product's performance and justify the increased manufacturing cost. This guide provides the foundational data and protocols to assist researchers and process chemists in making strategic decisions for the large-scale production of these important pyridine intermediates.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for 2-Chloro-3,5-dimethylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. 2-Chloro-3,5-dimethylpyridine, a halogenated organic compound, requires careful handling and disposal as hazardous waste. Adherence to established protocols is essential to mitigate risks and ensure compliance with regulatory standards.

This guide provides a comprehensive operational plan for the safe disposal of this compound, offering procedural, step-by-step guidance to address immediate safety and logistical concerns.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. This compound should be treated as hazardous, and all interactions must occur in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear chemically resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: When handling outside of a fume hood, or if there is a risk of aerosolization, appropriate respiratory protection should be used.

In the event of a spill, it should be absorbed using an inert material such as sand or vermiculite. The absorbed material must then be collected into a designated and sealed container for hazardous waste.[1][2] It is imperative to prevent the chemical from entering drains or waterways.[1]

Quantitative Data on Disposal and Safety

ParameterValue/InformationSource
Hazard Classification Hazardous Waste[1][3][4]
Skin Irritant[3][5]
Eye Irritant[3][5]
Harmful if swallowed[5]
May cause respiratory irritation[3][5]
Recommended Disposal Method Incineration[6]
Spill Containment Material Inert absorbent (vermiculite, dry sand, earth)[1][2]
Incompatible Materials Strong oxidizing agents, strong acids[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with institutional, local, and federal regulations for hazardous waste.[3][6]

Experimental Protocol: Waste Collection and Segregation

  • Waste Characterization: Classify waste containing this compound as "chlorinated organic hazardous waste."[4]

  • Container Selection:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap.[1] Polyethylene or glass containers are generally suitable.

    • Ensure the container is in good condition, clean on the outer surface, and not leaking.[7]

  • Waste Segregation:

    • Do not mix this compound waste with non-halogenated organic waste.[4]

    • Do not mix with incompatible materials such as strong acids or bases.[1][2]

    • Keep aqueous and organic waste streams separate.

  • Labeling:

    • Affix a "Hazardous Waste" label to the container.[1][4]

    • Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[1]

    • For mixtures, list all constituents and their approximate percentages.[1]

  • Accumulation and Storage:

    • Keep the waste container tightly closed except when adding waste.[7]

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure secondary containment is in place to capture any potential leaks.[4]

  • Disposal Request:

    • Once the container is full or the waste is no longer being generated, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound cluster_0 Preparation cluster_1 Waste Handling & Segregation cluster_2 Container Management cluster_3 Storage & Disposal cluster_4 Spill Response A Wear Appropriate PPE C Characterize as 'Chlorinated Organic Waste' A->C B Work in a Ventilated Area (Fume Hood) B->C D Select Compatible Container C->D E Segregate from Non-Halogenated and Incompatible Waste D->E F Label with 'Hazardous Waste' and Full Chemical Name E->F G Keep Container Securely Closed F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for EH&S Pickup H->I Spill Spill Occurs Absorb Absorb with Inert Material Spill->Absorb Collect Collect into a Labeled Hazardous Waste Container Absorb->Collect Collect->I Dispose as Hazardous Waste

Figure 1. Disposal Workflow for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.